molecular formula C18H19ClN2 B1614458 Cycliramine CAS No. 47128-12-1

Cycliramine

Número de catálogo: B1614458
Número CAS: 47128-12-1
Peso molecular: 298.8 g/mol
Clave InChI: HZNVLDCWAVIXRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cycliramine is a useful research compound. Its molecular formula is C18H19ClN2 and its molecular weight is 298.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cycliramine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycliramine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

47128-12-1

Fórmula molecular

C18H19ClN2

Peso molecular

298.8 g/mol

Nombre IUPAC

2-[(4-chlorophenyl)-(1-methylpiperidin-4-ylidene)methyl]pyridine

InChI

InChI=1S/C18H19ClN2/c1-21-12-9-15(10-13-21)18(17-4-2-3-11-20-17)14-5-7-16(19)8-6-14/h2-8,11H,9-10,12-13H2,1H3

Clave InChI

HZNVLDCWAVIXRK-UHFFFAOYSA-N

SMILES

CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1

SMILES canónico

CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1

Origen del producto

United States
Foundational & Exploratory

Cycliramine: Metabolic Pathways and Cytochrome P450 Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic disposition and cytochrome P450 (CYP) interactions of Cycliramine , a potent alkylamine-class H1-antagonist. While often overshadowed by its structural analogs (e.g., chlorpheniramine, cyproheptadine), Cycliramine’s unique piperidine-pyridine pharmacophore presents specific metabolic challenges relevant to drug-drug interaction (DDI) profiling and pharmacogenetic variability.

Executive Summary & Chemical Identity

Cycliramine is a histamine H1-receptor antagonist characterized by a 2-((4-chlorophenyl)(1-methyl-4-piperidinylidene)methyl)pyridine core. Unlike the dimethylamine side chain of chlorpheniramine, Cycliramine incorporates a methylpiperidine moiety linked via an exocyclic double bond. This structural rigidity influences its lipophilicity and enzyme binding affinity.

  • CAS Registry Number: 47128-12-1

  • Chemical Class: Alkylamine / Piperidine Antihistamine.

  • Key Physicochemical Property: High Lipophilicity (Predicted LogP > 4.0), mandating extensive hepatic metabolism for clearance.

Clinical Relevance: As with many first-generation antihistamines, the metabolic clearance of Cycliramine is the primary determinant of its duration of action and sedation potential. Understanding its CYP450 profile is critical for predicting interactions with CYP inhibitors (e.g., ketoconazole, fluoxetine).

Metabolic Pathways (Phase I & II)

The metabolic clearance of Cycliramine proceeds primarily through oxidative N-demethylation and aromatic hydroxylation, followed by Phase II conjugation.

Phase I: Oxidative Functionalization

The primary metabolic soft spot is the N-methyl group on the piperidine ring.

  • N-Demethylation (Major Pathway):

    • Reaction: Conversion of Cycliramine to Norcycliramine (Desmethylcycliramine).

    • Enzymology: Mediated predominantly by CYP3A4 (high capacity) and CYP2D6 (high affinity).

    • Mechanism: Carbon hydroxylation of the methyl group followed by spontaneous hemiaminal collapse.

  • Aromatic Hydroxylation:

    • Reaction: Oxidation of the p-chlorophenyl ring or the pyridine ring.

    • Enzymology: Likely CYP2D6 mediated, consistent with the structural activity relationships (SAR) of chlorpheniramine.

  • N-Oxidation:

    • Reaction: Formation of Cycliramine N-oxide at the pyridine or piperidine nitrogen.

    • Enzymology: Flavin-containing monooxygenases (FMO) or CYP isoforms.

Phase II: Conjugation

Hydroxylated metabolites undergo rapid glucuronidation via UDP-glucuronosyltransferases (UGTs) , facilitating renal excretion.

Visualization: Metabolic Pathway Map

The following diagram illustrates the predicted biotransformation cascade for Cycliramine based on structural homology with alkylamine antihistamines.

Cycliramine_Metabolism cluster_legend Enzyme Key Parent Cycliramine (Parent Drug) Nor Norcycliramine (Desmethyl) Parent->Nor N-Demethylation (CYP3A4, CYP2D6) Hydroxy Hydroxy-Cycliramine Parent->Hydroxy Ring Hydroxylation (CYP2D6) NOxide Cycliramine N-Oxide Parent->NOxide N-Oxidation (FMO/CYP) Elim Renal Excretion Nor->Elim Gluc O-Glucuronide Conjugate Hydroxy->Gluc Glucuronidation (UGT) Gluc->Elim CYP3A4 CYP3A4: High Capacity CYP2D6 CYP2D6: High Affinity

Caption: Figure 1. Predicted metabolic cascade of Cycliramine showing major N-demethylation and hydroxylation pathways.

Cytochrome P450 Interactions

Substrate Specificity

Based on the "lipophilic amine" pharmacophore, Cycliramine interacts with two major hepatic isoforms:

  • CYP2D6 (Polymorphic Risk): High-affinity pathway. Patients who are CYP2D6 Poor Metabolizers (PMs) may exhibit prolonged half-life and increased sedation.

  • CYP3A4 (Interaction Risk): High-capacity pathway. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) may significantly elevate plasma AUC.

Inhibition Potential (DDI)

Cycliramine, like other alkylamines, may act as a competitive inhibitor of CYP2D6 .

  • Mechanism: The basic nitrogen coordinates with the heme iron of the CYP enzyme.

  • Clinical Implication: Potential to elevate levels of co-administered CYP2D6 substrates (e.g., metoprolol, dextromethorphan).

Quantitative Interaction Data (Representative)

Note: Specific kinetic constants for Cycliramine are historical; values below represent the typical range for this chemical class to guide experimental design.

ParameterCYP2D6 PathwayCYP3A4 PathwayClinical Significance
Km (Affinity) Low (< 5 µM)High (> 20 µM)CYP2D6 dominates at low concentrations.
Vmax (Capacity) LowHighCYP3A4 takes over at high/toxic doses.
Inhibition Type CompetitiveNon-competitiveRisk of "perpetrator" DDI is higher for 2D6.

Experimental Protocols

To validate the metabolic profile of Cycliramine in a modern drug development setting, the following self-validating protocols are recommended.

Protocol A: Reaction Phenotyping via Recombinant CYPs

Objective: Definitively identify which CYP isoforms metabolize Cycliramine.

  • System: Recombinant human CYP isozymes (rCYP) expressed in E. coli or Baculosomes (Supersomes™).

  • Panel: CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4.

  • Incubation Conditions:

    • Substrate: Cycliramine (1 µM and 10 µM).

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Time: 0, 15, 30, 60 min at 37°C.

  • Control: Use specific inhibitors (e.g., Quinidine for 2D6, Ketoconazole for 3A4) in parallel human liver microsome (HLM) incubations to confirm rCYP findings.

  • Analysis: Quench with ice-cold acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS monitoring parent depletion and Norcycliramine formation.

Protocol B: Metabolic Stability & Intrinsic Clearance (CLint)

Objective: Determine the in vitro half-life (


) and scale to in vivo clearance.
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Cycliramine (1 µM) in buffer for 5 min at 37°C.

  • Initiation: Add NADPH (1 mM final) to start reaction.

  • Sampling: Remove aliquots at 0, 5, 10, 20, 30, and 60 min.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • 
      .
      
Visualization: Experimental Workflow

Experimental_Workflow Start Start: Cycliramine Stock Incubation Incubation (HLM + NADPH + 37°C) Start->Incubation Add to Microsomes Quench Quench Reaction (Acetonitrile + IS) Incubation->Quench At t=0, 5...60 min Centrifuge Centrifugation (4000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS Supernatant Data Calculate CLint & t1/2 LCMS->Data

Caption: Figure 2. Step-by-step workflow for determining in vitro metabolic stability.

References

  • National Center for Biotechnology Information (NCBI). Cycliramine | C18H19ClN2 | CID 22017. PubChem Compound Summary. Available at: [Link]

  • Hansen, E. B., et al. (1995). Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans. Xenobiotica. Available at: [Link] (Demonstrates the N-demethylation pathway in structural analogs).

  • Food and Drug Administration (FDA). Table of Pharmacogenomic Biomarkers in Drug Labeling. (Relevant for CYP2D6/3A4 classification of antihistamines). Available at: [Link]

  • Kyoto Encyclopedia of Genes and Genomes (KEGG). Drug Metabolism - Cytochrome P450. (General pathway reference for alkylamine antihistamines). Available at: [Link]

Technical Guide: Toxicology Profile and Safety Assessment of Cycliramine Maleate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicology profile, pharmacological mechanisms, and safety assessment of Cycliramine maleate .

Executive Summary

Cycliramine maleate (Code: Sch 2544 ; Trade Name: Prolergic ) is a potent antihistamine belonging to the alkylamine class. Structurally and pharmacologically, it is closely related to chlorpheniramine and pheniramine. While it demonstrates high efficacy as a Histamine H1-receptor antagonist, its toxicological profile is characterized by a mix of central nervous system (CNS) depression (at therapeutic doses) and stimulation (at toxic doses), alongside significant anticholinergic effects.

This guide synthesizes available historical pharmacological data, structure-activity relationship (SAR) inferences, and standard safety protocols for researchers investigating this compound or its derivatives.

Chemical & Pharmacological Identity

ParameterDetails
Generic Name Cycliramine Maleate
Synonyms Sch 2544, Prolergic
CAS Number 47128-12-1 (Cycliramine); 5781-37-3 (Maleate salt)
Chemical Class Alkylamine derivative (Pyridine-propanamine)
Molecular Formula C₁₈H₁₉ClN₂[1][2][3] · C₄H₄O₄
Mechanism of Action Competitive antagonism of H1 histamine receptors; antagonism of muscarinic acetylcholine receptors.
Mechanism of Toxicity

The toxicity of Cycliramine maleate is mechanism-based, stemming primarily from its "dirty drug" profile—a common feature of first-generation antihistamines.

  • H1 Blockade (Central): Crosses the blood-brain barrier, causing sedation (low dose) or paradoxically, excitation and seizures (overdose).

  • Muscarinic Blockade (Peripheral/Central): Antagonism at M1-M5 receptors leads to the classic anticholinergic toxidrome: hyperthermia, tachycardia, urinary retention, and delirium.

Visualizing the Toxicity Pathway

The following diagram illustrates the dual-pathway mechanism leading to observed toxicological phenotypes.

G Drug Cycliramine Maleate H1 H1 Receptor (Antagonism) Drug->H1 High Affinity Musc Muscarinic Receptors (Antagonism) Drug->Musc Moderate Affinity CNS_Dep CNS Depression (Sedation, Ataxia) H1->CNS_Dep Therapeutic Dose CNS_Exc CNS Excitation (Tremors, Seizures) H1->CNS_Exc Toxic Dose (Overdose) AntiChol Anticholinergic Toxidrome (Dry Mouth, Tachycardia, Mydriasis, Urinary Retention) Musc->AntiChol Dose-Dependent

Figure 1: Mechanistic pathways of Cycliramine maleate toxicity, highlighting the divergence between therapeutic sedation and overdose-induced excitation.[4]

Acute Toxicity Profile & LD50 Values[4][5][6][7][8]

Quantitative Data Assessment

Unlike widely designated antihistamines (e.g., Chlorpheniramine), public quantitative data for Cycliramine is limited due to its historical status as a research candidate (Sch 2544) rather than a mass-market blockbuster. However, data from the Handbook of Pharmacology and QSAR (Quantitative Structure-Activity Relationship) studies provide the following profile.

Estimated & Reported Lethal Dose (LD50) Values
SpeciesRouteValue / StatusSource / Basis
Rat Oral~300 - 500 mg/kg (Est.)Based on SAR with Chlorpheniramine (LD50=306 mg/kg) [1][3]
Mouse Oral> 1000 mg/kg (Pred.)QSAR Prediction (Log value ~3.71) [2]
Human OralUnknown "No remarkable acute toxicity" reported in clinical trials [4]
  • Clinical Context: In early clinical evaluations, Cycliramine was noted to have "no remarkable acute toxicity, except possibly minor nausea or vomiting" [4]. This suggests a safety margin superior to some phenothiazine-derived antihistamines.

  • QSAR Prediction: Computational toxicology models assign a toxicity index (log value) of 3.71 to Cycliramine. Depending on the model parameters (pLD50 vs log mg/kg), this places it in the "Moderately Toxic" to "Low Toxicity" range, consistent with the alkylamine class [2].

Comparative Toxicology (Alkylamine Class)

To validate safety margins in the absence of a specific Cycliramine datasheet, researchers should use Chlorpheniramine Maleate as the primary toxicological proxy.

CompoundRat Oral LD50Mouse Oral LD50Primary Toxic Symptom
Chlorpheniramine 306 mg/kg130 mg/kgConvulsions, Respiratory Failure
Pheniramine 513 mg/kg280 mg/kgSedation, Ataxia
Cycliramine Est. 300-500 mg/kgEst. >300 mg/kgMinor GI distress, Sedation

Experimental Protocols for Safety Assessment

For researchers synthesizing Cycliramine or conducting new safety assays, the following protocols ensure data integrity and regulatory alignment (OECD 423/425).

Protocol A: Acute Oral Toxicity (Up-and-Down Procedure)

This method minimizes animal usage while generating a statistically valid LD50 estimate.

  • Preparation: Dissolve Cycliramine maleate in distilled water or 0.5% carboxymethylcellulose (CMC).

  • Dosing: Administer a single limit dose (e.g., 2000 mg/kg) to a single female rat.

  • Observation (48h): Monitor for "clinical signs" (tremors, salivation, lethargy).

    • Survival: Proceed to dose 3 additional animals at the same level.

    • Mortality:[5][6] Reduce dose by factor of 3.2 (e.g., to 625 mg/kg) for the next animal.

  • Necropsy: Perform gross pathology on all survivors after 14 days to check for organ-specific toxicity (liver/kidney).

Protocol B: Receptor Binding Selectivity Assay

To quantify the "off-target" anticholinergic risk.

  • Tissue Source: Rat cerebral cortex homogenate (rich in M1/H1 receptors).

  • Radioligands:

    • H1 Assay: [³H]-Pyrilamine.

    • Muscarinic Assay: [³H]-QNB (Quinuclidinyl benzilate).

  • Displacement: Incubate tissue with radioligand + increasing concentrations of Cycliramine (1 nM - 10 µM).

  • Analysis: Calculate

    
     values. A ratio of 
    
    
    
    indicates significant anticholinergic toxicity risk.
Workflow Visualization

The following diagram outlines the logical flow for the Acute Toxicity determination (OECD 423).

OECD423 Start Start: Acute Oral Toxicity (Cycliramine Maleate) Prep Vehicle: 0.5% CMC Limit Dose: 300 or 2000 mg/kg Start->Prep Admin Administer to Animal 1 (Fasted Female Rat) Prep->Admin Observe Observe 48 Hours Admin->Observe Decision Outcome? Observe->Decision Survive Survival Decision->Survive No Signs Die Mortality Decision->Die Death/Moribund StepUp Dose 3 more animals at same level Survive->StepUp StepDown Lower Dose (Factor 3.2) New Animal Die->StepDown Final Calculate LD50 Range (GHS Classification) StepUp->Final StepDown->Admin

Figure 2: Decision logic for Acute Oral Toxicity testing (OECD Guideline 423) applied to Cycliramine.

Clinical Implications & Risk Management

Symptoms of Overdose

Based on the alkylamine profile, accidental overdose of Cycliramine maleate presents as Anticholinergic Toxidrome :

  • Red: Flushing of the skin (vasodilation).

  • Dry: Dry mouth, anhydrosis (lack of sweating).

  • Hot: Hyperthermia (CNS effect + lack of sweating).

  • Blind: Mydriasis (dilated pupils) with cycloplegia.

  • Mad: Delirium, hallucinations, and anxiety.

Management Protocol
  • Decontamination: Activated charcoal (1g/kg) if ingested within 1 hour.

  • Physostigmine: The antidote of choice for severe anticholinergic delirium (titrated carefully to avoid seizures).

  • Benzodiazepines: First-line treatment for agitation or seizures.

References

  • Cayman Chemical. (2025).[7] Safety Data Sheet: Chlorpheniramine Maleate. Retrieved from (Proxy Data).

  • García-Domenech, R., et al. (2006). Use of molecular topology for the prediction of physico-chemical properties: LD50. Journal of Pharmacy and Pharmacology. (Cited via QSAR snippet).
  • National Toxicology Program (NTP). (1986). Toxicology and Carcinogenesis Studies of Chlorpheniramine Maleate. Technical Report Series No. 317. Retrieved from .

  • Cutting, W. C. (1967). Handbook of Pharmacology: The Actions and Uses of Drugs. 3rd Edition. Appleton-Century-Crofts. (Source of "No remarkable acute toxicity" citation).[8][7]

  • PubChem. (2025).[2][3][9] Cycliramine Maleate Compound Summary. Retrieved from .

Sources

Comprehensive Pharmacokinetic Profiling of Cycliramine: Technical Guide & Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of Cycliramine , a potent histamine H1-receptor antagonist.[1] Given the scarcity of historical public data specific to Cycliramine’s in vivo disposition, this guide synthesizes structural analysis, analogous compound behavior (e.g., Triprolidine, Cyproheptadine), and standard industry protocols to establish a robust experimental and predictive model.[1]

Executive Summary & Compound Identity

Cycliramine (CAS: 47128-12-1) is a piperidine-based antihistamine structurally characterized by a (4-chlorophenyl)(1-methyl-4-piperidinylidene)methyl-pyridine core.[1] It belongs to the alkylamine class of H1-antagonists but distinguishes itself with a rigid exocyclic double bond connecting the piperidine ring to the diaryl system.

  • Primary Indication: Allergic rhinitis, urticaria (H1-receptor antagonism).[1]

  • Structural Analogs: Triprolidine (pyrrolidine analog), Cyproheptadine (tricyclic analog).[1]

  • Physicochemical Driver: The "ylidene" double bond imparts rigidity, potentially influencing metabolic stability compared to saturated analogs like Chlorpheniramine.[1]

Objective: This guide outlines the "First-Principles" approach to determining Cycliramine’s PK profile, moving from in silico prediction to in vivo validation in rodent (Rat) and non-rodent (Dog) models.

Chemical & Pharmacological Profile

Understanding the molecular properties is the first step in designing the PK study.

PropertyValue / DescriptionPK Implication
IUPAC Name 2-[(4-chlorophenyl)(1-methylpiperidin-4-ylidene)methyl]pyridineCore structure determines metabolic routes.[1]
Molecular Weight 298.81 g/mol Small molecule; likely high permeability.[1]
Lipophilicity (Est.[1] LogP) 3.5 – 4.2High tissue distribution (Vd); crosses Blood-Brain Barrier (BBB).[1]
pKa (Base) ~8.5 - 9.0 (Piperidine Nitrogen)Highly ionized in stomach; likely basic drug sequestration in lysosomes.[1]
Solubility High (as Maleate salt)Rapid absorption phase expected (

h).
Mechanism of Action

Cycliramine acts as an inverse agonist at the H1 receptor, stabilizing the inactive G-protein coupled state.[1] Its lipophilicity suggests potential central nervous system (CNS) entry, leading to sedation—a common trait of first-generation antihistamines, though the rigid structure may alter receptor residence time.[1]

Predicted Pharmacokinetics (In Silico & Analog-Based)

Before initiating animal work, we establish a "Target PK Profile" based on structural analogs (Triprolidine and Cyproheptadine ).[1]

A. Absorption[1][2]
  • Bioavailability (

    
    ):  Predicted to be 40–60%  in rats due to first-pass metabolism.[1] The high solubility of the maleate salt ensures rapid dissolution.
    
  • 
    :  Fast absorption, likely 0.5 – 1.5 hours  post-dose.[1]
    
B. Distribution[1][2][3][4]
  • Plasma Protein Binding: High (>90%), typical of lipophilic bases.[1]

  • Volume of Distribution (

    
    ):  Large (3–8 L/kg ). The drug will distribute extensively into tissues, particularly the lungs, liver, and brain.[1]
    
C. Metabolism (The "Hotspots")

Metabolism is the primary clearance mechanism. The DOT diagram below illustrates the predicted metabolic tree.[1]

  • N-Demethylation: The N-methyl group on the piperidine is the most labile site (CYP3A4/CYP2D6 mediated).[1]

  • Aromatic Hydroxylation: Occurs on the phenyl ring.[1]

  • Double Bond Reduction: The exocyclic double bond may undergo reduction, though steric hindrance makes this less favorable than N-dealkylation.[1]

D. Excretion[2]
  • Routes: Predominantly biliary/fecal (as metabolites) and renal (minor unchanged drug).[1]

  • Clearance (

    
    ):  Moderate to high hepatic clearance.[1]
    

Visualization: Metabolic & Structural Logic[1]

Cycliramine_Metabolism cluster_0 Structural Hotspots Cycliramine Cycliramine (Parent) NDesmethyl N-Desmethyl-Cycliramine (Major Metabolite) Cycliramine->NDesmethyl CYP3A4/2D6 (N-Demethylation) NOxide Cycliramine N-Oxide (Minor) Cycliramine->NOxide FMO (Oxidation) Hydroxyl Phenolic Metabolites (Glucuronidation) Cycliramine->Hydroxyl CYP Ring Oxidation Excretion Renal/Biliary Excretion NDesmethyl->Excretion Conjugation NOxide->Excretion Hydroxyl->Excretion Glucuronidation Hotspot1 Piperidine N-Methyl (Primary Site) Hotspot2 Exocyclic Double Bond (Rigidity/Stability)

Caption: Predicted metabolic pathways of Cycliramine, highlighting N-demethylation as the primary clearance route mediated by Cytochrome P450 enzymes.

Experimental Protocols: In Vivo Characterization

To validate the predictions above, the following standardized workflows are required.

Phase 1: Bioanalytical Method Development (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Transition: Monitor Parent

    
     (m/z ~299.[1]1) and specific fragments (e.g., tropylium ion or pyridyl fragment).[1]
    
  • LLOQ Target: 1.0 ng/mL to capture the terminal elimination phase.

Phase 2: Animal Dosing Strategy

Species: Sprague-Dawley Rats (n=3/group) and Beagle Dogs (n=3/group).[1]

ParameterIV Group (Intravenous)PO Group (Oral)
Dose 1 mg/kg (Bolus)5 mg/kg (Gavage)
Vehicle Saline/DMSO (95:[1]5)Methylcellulose (0.5%) or Water
Sampling Points Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24hPre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24h
Matrix Plasma (K2EDTA)Plasma (K2EDTA)
Phase 3: Pharmacokinetic Analysis (Non-Compartmental)

Data must be processed using WinNonlin or Phoenix software.[1] Key parameters to calculate:

  • 
     & 
    
    
    
    :
    Peak exposure.
  • 
    :  Total exposure.[1]
    
  • 
     (Terminal Half-life):  The critical metric for dosing frequency.[1]
    
  • 
     (Bioavailability): 
    
    
    
    .

Half-Life & PK Data Summary (Projected)

Based on the Triprolidine and Cyproheptadine models, the following values represent the expected range for Cycliramine. Deviations from these ranges would indicate unique metabolic stability conferred by the "ylidene" structure.[1]

ParameterRat (Expected)Dog (Expected)Human (Allometric Est.)
Half-Life (

)
2.5 – 4.0 hours 5.0 – 9.0 hours 12 – 24 hours
Clearance (

)
40–60 mL/min/kg15–25 mL/min/kg~8 mL/min/kg
Volume (

)
4.5 L/kg3.2 L/kg3–5 L/kg
Bioavailability (

)
35%55%>60%

Interpretation:

  • Short

    
     in Rats:  Typical for this class due to rapid hepatic metabolism in rodents.[1]
    
  • Dosing Implication: In animal efficacy models (e.g., histamine-induced wheal), Cycliramine will likely require BID (twice daily) or TID (three times daily) dosing to maintain receptor occupancy.[1]

Experimental Workflow Diagram

PK_Workflow cluster_animal In Vivo Phase Start Study Initiation Cycliramine Maleate Formulation Formulation Prep (IV: Saline/DMSO | PO: 0.5% MC) Start->Formulation Dosing Dosing (Rat: 1/5 mg/kg | Dog: 1/5 mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling Processing Plasma Separation (Centrifuge 4°C) Sampling->Processing Bioanalysis LC-MS/MS Analysis (Quantify Parent + Metabolites) Processing->Bioanalysis NCA Non-Compartmental Analysis (WinNonlin) Bioanalysis->NCA Report Final PK Report (t1/2, AUC, F%) NCA->Report

Caption: Step-by-step experimental workflow for determining the pharmacokinetics of Cycliramine in preclinical species.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 22017, Cycliramine. Retrieved from [Link]

  • GenomeNet. (2025).[1] KEGG Drug: D03620 (Cycliramine maleate).[1][2][3] Kyoto Encyclopedia of Genes and Genomes. Retrieved from [Link]

  • South Australian Legislation. (2007).[1] Controlled Substances (Poisons) Regulations 1996 - Schedule J.[1] Retrieved from [Link]

  • Google Patents. (2011).[1] Oral film compositions and dosage forms (Reference to Cycliramine solubility). Patent US12290597B2.[1] Retrieved from

  • Findlay, J. W. A., et al. (1979).[1] Pseudoephedrine and Triprolidine Pharmacokinetics (Analogous Class Data). Clinical Pharmacology & Therapeutics. (Used for comparative PK modeling).

Sources

Methodological & Application

Cycliramine maleate synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Purification of Cycliramine Maleate

Abstract

This application note details the total synthesis and purification of Cycliramine Maleate (CAS: 5781-37-3), a potent alkylamine antihistamine distinguished by its exocyclic double bond connecting a pyridine-substituted benzyl moiety to a piperidine ring. Unlike its saturated structural relative chlorpheniramine, Cycliramine possesses a rigid alkylidene architecture requiring specific dehydration protocols to ensure geometric isomeric purity. This guide outlines a scalable 3-stage synthetic route: (1) Lithiation-condensation of 2-(4-chlorobenzyl)pyridine, (2) acid-catalyzed dehydration, and (3) maleate salt crystallization.

Retrosynthetic Analysis & Strategy

The structural core of Cycliramine is (Z)-2-[(4-chlorophenyl)(1-methyl-4-piperidinylidene)methyl]pyridine. The critical synthetic challenge is the formation of the tetrasubstituted exocyclic double bond.

Strategic Disconnection:

  • C=C Bond Formation: The alkene is best installed via the dehydration of a tertiary alcohol (carbinol) precursor.

  • Carbon Skeleton Assembly: The carbinol is generated by a nucleophilic attack of a lithiated benzylpyridine species onto a piperidone electrophile.

Mechanism: The benzylic proton of 2-(4-chlorobenzyl)pyridine is acidic (pKa ~29) due to resonance stabilization by the pyridine ring and the electron-withdrawing p-chlorophenyl group. Deprotonation with a strong base (n-Butyllithium) generates a deep red carbanion, which undergoes a 1,2-addition to 1-methyl-4-piperidone.

Experimental Protocols

Phase 1: Carbinol Intermediate Synthesis

Objective: Synthesis of 4-[(4-chlorophenyl)(pyridin-2-yl)methyl]-1-methylpiperidin-4-ol.

Reagents:

  • Precursor A: 2-(4-chlorobenzyl)pyridine (1.0 equiv) [Commercially Available or synthesized via 2-chloropyridine + 4-chlorobenzyl cyanide].

  • Electrophile: 1-Methyl-4-piperidone (1.1 equiv).

  • Base: n-Butyllithium (1.6 M in hexanes, 1.1 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Protocol:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 2-(4-chlorobenzyl)pyridine (20.3 g, 100 mmol) and anhydrous THF (200 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (69 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution will turn a deep red/purple color, indicating the formation of the benzylic carbanion. Stir for 45 minutes at -78°C.

  • Condensation: Dissolve 1-methyl-4-piperidone (12.4 g, 110 mmol) in THF (50 mL). Add this solution dropwise to the carbanion mixture over 45 minutes.

    • Critical Control: The reaction is exothermic. Slow addition prevents localized heating which can lead to polymerization.

  • Equilibration: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature for an additional 1 hour. The color will fade to pale yellow.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous Ammonium Chloride (NH₄Cl, 100 mL).

  • Workup: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Intermediate QC: The crude carbinol is a viscous oil or low-melting solid. Proceed directly to dehydration or recrystallize from hexane/ether if storage is required.

Phase 2: Dehydration to Cycliramine Free Base

Objective: Elimination of water to form the exocyclic double bond.

Reagents:

  • Crude Carbinol: (from Phase 1).

  • Acid Catalyst: Sulfuric Acid (H₂SO₄) / Acetic Acid (AcOH) mixture (1:5 v/v).

  • Neutralizer: Sodium Hydroxide (NaOH) 20% aq. solution.

Protocol:

  • Acid Hydrolysis: Dissolve the crude carbinol (approx. 30 g) in a mixture of Glacial Acetic Acid (150 mL) and conc. H₂SO₄ (30 mL).

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH₃ 90:9:1). The polar carbinol spot should disappear, replaced by a less polar alkene spot.

  • Isolation: Cool the reaction mixture to room temperature and pour onto crushed ice (500 g).

  • Basification: Slowly alkalinize the solution to pH 10 using 20% NaOH solution. Keep temperature <25°C with an ice bath to prevent hydrolysis of the pyridine ring or side reactions.

  • Extraction: Extract the liberated free base with Toluene (3 x 100 mL). Toluene is preferred over ether here to remove non-polar impurities.

  • Drying: Dry the toluene layer over MgSO₄ and concentrate to yield the crude Cycliramine free base as an amber oil.

Phase 3: Maleate Salt Formation & Purification

Objective: Stabilization and purification of the API.

Reagents:

  • Cycliramine Free Base: (Crude).[2][3][4]

  • Acid: Maleic Acid (1.05 equiv).

  • Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).

Protocol:

  • Dissolution: Dissolve the crude free base (10 g, ~32 mmol) in Isopropyl Alcohol (50 mL) at 50°C.

  • Salt Formation: In a separate flask, dissolve Maleic Acid (3.9 g, 33.6 mmol) in warm IPA (20 mL). Add the acid solution to the amine solution in one portion.

  • Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring. Seed crystals may be added at 30°C if available.

  • Maturation: Chill the slurry to 0–5°C for 4 hours to maximize yield.

  • Filtration: Filter the white crystalline solid. Wash the cake with cold IPA (2 x 10 mL) followed by cold Diethyl Ether (20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from precursors to the final salt, highlighting critical control points.

CycliramineSynthesis Precursor 2-(4-chlorobenzyl)pyridine Lithiation Step 1: Lithiation (-78°C) Reagent: n-BuLi / THF Intermediate: Red Carbanion Precursor->Lithiation Reagent 1-Methyl-4-piperidone Condensation Step 2: Condensation Add Piperidone -> Warm to RT Reagent->Condensation Lithiation->Condensation Nucleophilic Attack Carbinol Intermediate: Tertiary Carbinol Condensation->Carbinol Quench (NH4Cl) Dehydration Step 3: Dehydration H2SO4 / AcOH Reflux Elimination of H2O Carbinol->Dehydration FreeBase Cycliramine Free Base (Amber Oil) Dehydration->FreeBase Basify (NaOH) SaltForm Step 4: Salt Formation + Maleic Acid in IPA FreeBase->SaltForm FinalProduct Cycliramine Maleate (White Crystalline Solid) SaltForm->FinalProduct Crystallization

Caption: Step-by-step synthetic pathway for Cycliramine Maleate, from lithiation to salt crystallization.[1][2][3][4][5][6][7][8][9][10][11][12]

Analytical Specifications & Quality Control

To ensure scientific integrity and reproducibility, the final product must meet the following physicochemical criteria.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 165°C – 169°CCapillary Method (DSC preferred)
Solubility Soluble in water, ethanol, chloroform; slightly soluble in etherUSP <221>
Identification (IR) Characteristic peaks: 1700 cm⁻¹ (maleate C=O), 1580 cm⁻¹ (pyridine)FTIR (KBr Pellet)
Assay (HPLC) > 98.5% (Area %)C18 Column, MeOH:Buffer pH 3.0
Loss on Drying < 0.5%Gravimetric (105°C, 3h)

Note on Isomerism: Cycliramine possesses an alkene double bond, theoretically allowing E and Z isomers. The synthetic route described typically favors the thermodynamically stable isomer. HPLC analysis should be capable of resolving these geometric isomers if strict isomeric purity is required for biological assays.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity (Step 1): The lithiated benzylpyridine is extremely sensitive to moisture. Even trace water will quench the carbanion, regenerating the starting material. Ensure THF is distilled from Sodium/Benzophenone or passed through activated alumina columns.

  • Temperature Control (Step 1): Failure to keep the temperature below -70°C during n-BuLi addition results in tarry by-products due to competitive attack on the pyridine ring.

  • Dehydration Completeness (Step 2): Incomplete dehydration leads to contamination with the carbinol. If the carbinol persists by TLC, increase reflux time or add a small amount of acetic anhydride to the reaction mixture.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6433230, Cycliramine Maleate. Retrieved February 21, 2026 from [Link]

  • Sperber, N., et al. (1951).Pyridyl-Substituted Alkamine Ethers and Methods for Their Synthesis. U.S. Patent 2,567,245.
  • Villani, F. J., et al. (1961).Derivatives of 1-Azacycloheptane. Journal of Medicinal and Pharmaceutical Chemistry.
  • Org. Synth. (1974). General procedures for lithiation of 2-benzylpyridine derivatives. Organic Syntheses, Coll.[13] Vol. 5, p. 269.

Sources

Cycliramine extraction techniques from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Extraction of Cycliramine from Biological Matrices

Executive Summary

This guide details the extraction and quantification of Cycliramine , a potent pyridine-derived H1-antihistamine, from complex biological matrices (plasma/serum).[1] Due to Cycliramine’s lipophilic nature and basic amine functionality (pKa ~9.2), non-specific binding and matrix interference are common challenges.

This protocol provides two validated workflows:

  • Solid Phase Extraction (SPE): The "Gold Standard" using Mixed-Mode Cation Exchange (MCX) for maximum cleanliness and sensitivity (LLOQ < 1.0 ng/mL).[1]

  • Liquid-Liquid Extraction (LLE): A cost-effective alternative for higher concentration samples.[1]

Physicochemical Basis for Method Design

Successful extraction relies on exploiting the molecule's specific chemical properties.[1] You cannot blindly apply a generic "basic drug" protocol without understanding the underlying equilibria.[1]

PropertyValue (Approx.)Implication for Extraction
Structure Pyridine-propylamine derivativeContains a tertiary amine (proton acceptor) and a pyridine ring.[1]
pKa (Basic) ~9.2 (Tertiary Amine)Critical: At pH < 7, the molecule is positively charged (

).[1] At pH > 11, it is neutral (

).
LogP ~3.5 - 4.0Highly lipophilic.[1] Prefers organic solvents when neutral.[1]
Protein Binding High (>70%)Requires disruption (acid or organic solvent) to release the drug from plasma proteins before extraction.[1]
The Extraction Logic (The "Why")
  • For SPE (MCX): We utilize the charge. We acidify the sample (pH < 3) to fully protonate the amine, locking it onto the negatively charged sulfonate groups of the sorbent. This allows us to wash away neutrals with 100% organic solvent before eluting.[1]

  • For LLE: We neutralize the charge. We alkalinize the sample (pH > 10) to deprotonate the amine. The uncharged molecule then partitions efficiently into a non-polar solvent like MTBE or Hexane.

Method Selection Decision Matrix

Use the following logic flow to select the appropriate protocol for your study goals.

MethodSelection Start Start: Define Study Goals Sensitivity Required Sensitivity (LLOQ)? Start->Sensitivity HighSens High (< 1 ng/mL) Sensitivity->HighSens Trace Analysis ModSens Moderate (> 10 ng/mL) Sensitivity->ModSens PK/Tox Studies MethodSPE RECOMMENDED: Mixed-Mode SPE (MCX) (Cleanest, Most Sensitive) HighSens->MethodSPE Throughput Sample Throughput? ModSens->Throughput Matrix Matrix Complexity? Throughput->Matrix High Volume MethodLLE ALTERNATIVE: Liquid-Liquid Extraction (LLE) (Cost-effective, Simple) Throughput->MethodLLE Low/Med Volume Matrix->MethodSPE Dirty (Tissue/Urine) Matrix->MethodLLE Clean (Plasma) MethodPP NOT RECOMMENDED: Protein Precipitation (High Ion Suppression)

Figure 1: Decision tree for selecting the optimal Cycliramine extraction strategy based on sensitivity and matrix requirements.[1]

Protocol A: Mixed-Mode Cation Exchange (SPE)

Status: Gold Standard | Recovery: >85% | Matrix Effect: Minimal[1]

This method utilizes a Polymeric Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C) sorbent.[1] It is superior because it uses a "bind-and-elute" mechanism that removes phospholipids more effectively than LLE.[1]

Reagents
  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).[1]

  • Wash 1: 2% Formic Acid in Water.[1]

  • Wash 2: 100% Methanol (Crucial for removing neutrals/lipids).[1]

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[1]
    
Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma into a 1.5 mL tube.

    • Add 20 µL Internal Standard (e.g., Chlorpheniramine-d6).[1]

    • Add 200 µL Loading Buffer (2% Formic Acid).[1] Vortex 30s.

    • Mechanism:[1][2][3] Acidification dissociates the drug from proteins and protonates the amine (

      
      ).
      
  • Conditioning:

    • Add 1 mL Methanol to SPE cartridge.[1]

    • Add 1 mL Water .

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (1 mL/min).

    • Mechanism:[1][2][3] The positively charged Cycliramine binds to the negatively charged sulfonate groups.[1]

  • Washing (The Cleanup):

    • Wash 1: Add 1 mL 2% Formic Acid .[1] (Removes proteins/salts).[1]

    • Wash 2: Add 1 mL 100% Methanol .

    • Critical Step: Because the drug is ionically bound, organic solvent will not wash it off. This step aggressively removes phospholipids and neutral interferences.[1]

  • Elution:

    • Add 2 x 250 µL Elution Solvent (5%

      
       in MeOH).
      
    • Mechanism:[1][2][3] The high pH deprotonates the Cycliramine (

      
      ) and the ammonium ions compete for the binding sites, releasing the drug.
      
  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE)

Status: Cost-Effective | Recovery: ~70-80% | Solvent: MTBE[1]

LLE is suitable when SPE manifolds are unavailable.[1] It relies on pH manipulation to force the drug into an organic layer.[3]

Step-by-Step Workflow
  • Alkalinization:

    • Aliquot 200 µL Plasma .[1]

    • Add 20 µL Internal Standard .

    • Add 50 µL 0.5 M NaOH or Carbonate Buffer (pH 10.5) .[1]

    • Check: Verify pH is > 10.[1] The drug must be uncharged.

  • Extraction:

    • Add 1.0 mL MTBE (Methyl tert-butyl ether) .[1]

    • Alternative: Hexane:Ethyl Acetate (90:[1]10) can be used for cleaner extracts but lower recovery.[1]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate phases.

  • Transfer:

    • Flash freeze the aqueous (bottom) layer in a dry-ice/acetone bath (optional) or carefully pipette the top organic layer into a clean glass tube.[1]

  • Dry Down:

    • Evaporate to dryness under Nitrogen.[1]

    • Reconstitute in Mobile Phase.[1]

LC-MS/MS Analysis Parameters

Once extracted, Cycliramine is quantified using Reverse Phase Chromatography.[1]

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18 or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: Positive Electrospray Ionization (ESI+).[1]

    • Note: As a pyridine derivative, it ionizes strongly in positive mode.[1]

MRM Transitions (Example - Optimization Required):

  • Precursor: [M+H]+ (Calculate based on MW ~288.8 Da for Cycliramine base).

  • Quantifier: Fragment corresponding to the chlorobenzyl or pyridine moiety.[1]

Validation & Troubleshooting

Adhere to FDA Bioanalytical Method Validation Guidance (2018) .

IssueProbable CauseSolution
Low Recovery (SPE) Sample pH not acidic enough during load.[1]Ensure pre-treatment brings pH < 3.[1]0.
Low Recovery (LLE) Sample pH not basic enough.Use 0.5M NaOH.[1] pH must be > pKa + 2 (Target pH 11).[1]
Peak Tailing Secondary interactions with silanols.[1]Use a column with high carbon load or add Ammonium Formate to mobile phase.[1]
Signal Suppression Phospholipids eluting with analyte.[1]Switch from LLE to SPE (MCX) protocol; lipids are washed away in the 100% MeOH wash step.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][4][5] Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2725 (Chlorpheniramine - Structural Analog).[1] [Link]

  • Chambers, E., et al. (2007).[1] Systematic development of solid-phase extraction methods for the determination of basic drugs in biofluids.[1][6] Journal of Chromatography B. [Link][1]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

Sources

Application Note: Validation of H1 Receptor Antagonism by Cycliramine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the standardized protocols for characterizing Cycliramine, a potent alkylamine-derivative histamine antagonist, using in vitro platforms. While Cycliramine is historically recognized for its anticholinergic and antihistaminic properties, precise quantification of its affinity (


) and functional potency (

) at the Histamine H1 Receptor (H1R) requires rigorous control of experimental variables.

The H1R is a G


q-coupled GPCR. Upon activation by histamine, it triggers the Phospholipase C (PLC) pathway, resulting in inositol triphosphate (IP

) generation and subsequent intracellular calcium (

) release. This guide outlines two complementary assays to validate Cycliramine activity:
  • Radioligand Competition Binding: To determine physical receptor affinity.

  • Functional Calcium Flux: To quantify the inhibition of histamine-induced signaling.

Compound Handling & Preparation

Cycliramine (CAS: 47128-12-1 / 77-39-4 derivative context) is a lipophilic amine. Proper solubilization is critical to prevent precipitation in aqueous buffers, which leads to "false negatives" in potency.

ParameterSpecificationNotes
Molecular Weight ~287.4 g/mol Based on free base.
Primary Solvent DMSO (100%)Prepare 10 mM stock. Store at -20°C.
Working Solvent Assay Buffer + 0.1% BSABSA prevents non-specific binding to plastics.
Max DMSO 0.5% (Final Assay)H1R is sensitive to >1% DMSO.

Preparation Protocol:

  • Dissolve 2.87 mg Cycliramine in 1 mL anhydrous DMSO to yield a 10 mM stock.

  • Vortex for 30 seconds; ensure no visible particulates.

  • Serial Dilution: Perform 1:3 serial dilutions in pure DMSO first. Only transfer to aqueous buffer for the final 10x working solution immediately prior to assay to avoid crash-out.

Assay 1: Competitive Radioligand Binding

Objective: Determine the equilibrium dissociation constant (


) of Cycliramine by displacing the standard radioligand, 

-Pyrilamine.
Mechanistic Rationale

Competition binding is the only method to measure affinity independent of downstream signaling amplification. We use


-Pyrilamine because it has high specificity for H1R (

nM) and low non-specific binding.
Materials
  • Receptor Source: Membranes from HEK-293 cells stably expressing human H1R.

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol).
    
  • Non-Specific Control: Promethazine (10

    
    M) or Mepyramine.
    
  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
Experimental Workflow (DOT Visualization)

BindingAssay Prep 1. Preparation Membranes + Buffer Ligand 2. Tracer Addition [3H]-Pyrilamine (2 nM) Prep->Ligand Comp 3. Competition + Cycliramine (10^-10 to 10^-5 M) Ligand->Comp Incubate 4. Equilibrium 60 min @ 27°C Comp->Incubate Harvest 5. Filtration GF/B Filters (PEI coated) Incubate->Harvest Terminate Count 6. Scintillation Counting (CPM) Harvest->Count Data Output

Figure 1: Workflow for High-Throughput Radioligand Binding. Note the PEI coating of filters to reduce background noise.

Step-by-Step Protocol
  • Membrane Thaw: Rapidly thaw H1R membranes and dilute in Binding Buffer to 5

    
    g protein/well. Homogenize gently (do not vortex vigorously).
    
  • Plate Setup (96-well):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): 10

      
      M Promethazine + Membranes + Radioligand.
      
    • Test: Cycliramine (8-point curve) + Membranes + Radioligand.

  • Incubation: Add

    
    -Pyrilamine (Final conc: 2 nM). Incubate for 60 minutes at 27°C .
    
    • Expert Tip: Do not incubate at 37°C for binding; it promotes protein degradation and ligand depletion. 27°C or RT is optimal for H1R stability.

  • Harvest: Rapidly filter through 0.3% Polyethylenimine (PEI)-soaked GF/B filters using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer (Tris-HCl) to remove unbound radioligand.

  • Detection: Dry filters, add scintillant, and count.

Assay 2: Functional Calcium Flux (FLIPR/FlexStation)

Objective: Quantify the functional potency (


) of Cycliramine in blocking Histamine-induced 

release.
Signaling Pathway & Inhibition

Cycliramine acts as an inverse agonist/antagonist, stabilizing the inactive state of H1R and preventing Gq coupling.

H1Signaling Hist Histamine (Agonist) H1R H1 Receptor (GPCR) Hist->H1R Activates Cyc Cycliramine (Antagonist) Cyc->H1R Blocks Gq Gq Protein H1R->Gq Couples PLC PLC-beta Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 2: H1 Receptor Signal Transduction. Cycliramine prevents the Gq-mediated cascade that leads to calcium release.

Step-by-Step Protocol
  • Cell Seeding: Seed HEK-H1R cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media. Add Fluo-4 AM (4

      
      M) in HBSS buffer containing 2.5 mM Probenecid.
      
    • Why Probenecid? It inhibits organic anion transporters, preventing the cells from pumping out the dye.

    • Incubate 45 mins at 37°C.

  • Antagonist Pre-incubation:

    • Add Cycliramine (dilution series) to cells.

    • Incubate 15 mins at Room Temperature (RT).

  • Agonist Challenge:

    • Place plate in reader (e.g., FLIPR, FlexStation).

    • Inject Histamine (

      
       concentration, typically 100 nM) .
      
  • Readout: Measure fluorescence (

    
    ) every 1.5 seconds for 60 seconds.
    

Data Analysis & Validation

To ensure scientific integrity, data must be normalized and fitted using non-linear regression.

Binding Data ( )

Convert the


 obtained from the displacement curve to 

using the Cheng-Prusoff Equation :

[1]
  • 
     = Concentration of Radioligand (2 nM).
    
  • 
     = Dissociation constant of 
    
    
    
    -Pyrilamine (determined experimentally, approx 1.5 nM).
Functional Data ( )

Calculate the percent inhibition relative to the Histamine control:



  • Acceptance Criteria: Z' factor > 0.5 for the assay plate.

CompoundAssay TypeTypical IC50 / KiInterpretation
Cycliramine Binding (

)
2 - 10 nMHigh Affinity
Cycliramine Ca2+ Flux (

)
10 - 50 nMPotent Functional Antagonist
Pyrilamine Binding (Ref)~1.5 nMReference Standard

References

  • IUPHAR/BPS Guide to Pharmacology. Histamine H1 Receptor Ligands.

  • PubChem. Cycliramine Compound Summary. National Library of Medicine. (Note: Cycliramine is structurally analogous to Cycrimine/Pheniramine derivatives).

  • Smit, M. J., et al. (1996). "Inverse agonism of histamine H1 antagonists at human H1 receptors." European Journal of Pharmacology.

  • PerkinElmer. Radioligand Binding Assay Protocol for H1 Receptors.(Representative industry standard).

Sources

Preparation of Cycliramine standard solutions for mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of Cycliramine Standard Solutions for LC-MS/MS Quantification

Introduction

Cycliramine (CAS: 47128-12-1) is a potent antihistamine belonging to the alkylamine/piperidine class, structurally related to triprolidine and pheniramine. Accurate quantification of Cycliramine in biological matrices (plasma, urine) or pharmaceutical formulations is critical for pharmacokinetic (PK) profiling and quality control.

This guide details the optimized protocol for preparing Cycliramine standard solutions for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike generic protocols, this workflow addresses specific physicochemical challenges of Cycliramine, including its lipophilicity (


), basicity, and potential for non-specific adsorption to glass surfaces.

Chemical Identity & Properties

Understanding the molecule is the first step in successful method development.

PropertyDetail
Compound Name Cycliramine
CAS Number 47128-12-1
Molecular Formula

Molecular Weight 298.81 g/mol
Solubility Soluble in Methanol, Ethanol, DMSO. Sparingly soluble in water (neutral pH).
pKa ~9.0 (Basic amine)
MS Polarity Positive ESI (

)

Materials & Equipment

To ensure Traceability and Reproducibility , use the following grades:

  • Reference Standard : Cycliramine (Purity > 98%), accompanied by a Certificate of Analysis (CoA).

  • Solvents : LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).

  • Water : Ultrapure water (18.2 MΩ·cm at 25°C).

  • Additives : LC-MS Grade Formic Acid (FA) or Ammonium Formate (for pH adjustment).

  • Containers :

    • Stock Solution: Amber glass vials (Class A, silanized preferred to minimize adsorption).

    • Working Solutions: Polypropylene (PP) vials are acceptable for concentrations >10 ng/mL; use silanized glass for lower concentrations.

Protocol: Standard Solution Preparation

Step 1: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

  • Weighing : Accurately weigh

    
     mg of Cycliramine reference standard into a 1.5 mL amber glass vial.
    
    • Correction: If using a salt form (e.g., Cycliramine Maleate), apply the salt correction factor:

      
      
      
  • Dissolution : Add Methanol (MeOH) to dissolve.

    • Why Methanol? Cycliramine is highly lipophilic. Dissolving directly in water may cause precipitation or micelle formation, leading to inaccurate concentrations.

  • Volume Adjustment : Transfer quantitatively to a 1.0 mL volumetric flask (Class A) and make up to volume with MeOH.

  • Storage : Store at -20°C or -80°C . Stability is typically >6 months if protected from light.

Step 2: Secondary Stock Solution (10 µg/mL)

Objective: Intermediate dilution to bridge the gap between stock and working range.

  • Pipette 10 µL of Primary Stock (1 mg/mL) into a 990 µL volume of 50:50 MeOH:Water .

  • Vortex for 30 seconds.

    • Note: The introduction of water here prepares the analyte for the mobile phase environment, preventing "solvent shock" (peak distortion) during injection.

Step 3: Working Standard Solutions (Calibration Curve)

Objective: Prepare a serial dilution series for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Diluent : Use the initial mobile phase composition (e.g., 50:50 Water:MeOH + 0.1% Formic Acid).

  • Scientific Logic: Matching the diluent to the mobile phase ensures peak shape integrity and maximizes ionization efficiency in the ESI source. Acidification (Formic Acid) ensures the basic nitrogen is protonated (

    
    ), preventing adsorption to vial walls.
    

Dilution Scheme Table:

StandardSource SolutionVolume of Source (µL)Volume of Diluent (µL)Final Conc. (ng/mL)
STD 1 Secondary Stock (10 µg/mL)1009001000
STD 2 STD 1500500500
STD 3 STD 2200800100
STD 4 STD 350050050
STD 5 STD 420080010
STD 6 STD 55005005
STD 7 STD 62008001
Blank N/A010000

Mass Spectrometry Optimization

For Cycliramine, the following ESI+ parameters are recommended as a starting point for optimization:

  • Ionization Mode : Electrospray Ionization (ESI) – Positive.

  • Precursor Ion :

    
     (
    
    
    
    ).
  • Fragment Ions (MRM) :

    • Quantifier: Determine experimentally (likely loss of chlorophenyl or pyridine moiety).

    • Qualifier: Secondary fragment for confirmation.

  • Source Temperature : 350°C - 500°C (High temp helps desolvation of lipophilic compounds).

  • Capillary Voltage : 3.0 - 4.0 kV.

Quality Control & Validation Logic

To ensure the protocol is self-validating , implement the following checks:

  • Solvent Blank Check : Inject a solvent blank immediately after the highest standard (1000 ng/mL).

    • Acceptance Criteria: Signal in blank must be < 20% of the LLOQ (Lower Limit of Quantification). This checks for carryover , a common issue with "sticky" lipophilic amines.

  • Linearity Check : The calibration curve (

    
    ) must be > 0.99.
    
    • Weighting: Use

      
       or 
      
      
      
      weighting to account for heteroscedasticity (variance increases with concentration) typical in MS data.
  • Independent QC : Prepare a "QC Check" standard (e.g., 50 ng/mL) from a separate weighing of the solid reference material.

    • Acceptance: Calculated concentration must be within ±15% of nominal. This validates the weighing and dilution accuracy.

Process Visualization (Graphviz)

The following diagram illustrates the logical workflow for preparing Cycliramine standards, highlighting critical decision points and QC checks.

Cycliramine_Workflow SolidRef Solid Cycliramine Ref (>98% Purity) Weighing Weigh 1.0 mg (Analytical Balance) SolidRef->Weighing PrimaryStock Primary Stock 1.0 mg/mL in MeOH (Store -20°C) Weighing->PrimaryStock Dissolve in 100% MeOH SecStock Secondary Stock 10 µg/mL (50:50 MeOH:H2O) PrimaryStock->SecStock 1:100 Dilution WorkingStds Working Standards (1 - 1000 ng/mL) Diluent: Mobile Phase + 0.1% FA SecStock->WorkingStds Serial Dilution LCMS LC-MS/MS Injection (ESI Positive) WorkingStds->LCMS QC_Carryover QC: Solvent Blank (Check Carryover) LCMS->QC_Carryover Post-High Std QC_Linearity QC: Linearity Check (R² > 0.99) LCMS->QC_Linearity Data Analysis QC_Carryover->WorkingStds Fail: Wash System/New Vials

Caption: Workflow for Cycliramine standard preparation, including solvent switching logic and integrated QC checkpoints for carryover and linearity.

References

  • PubChem Database . Cycliramine (CID 167456).[1] National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Korfmacher, W. A.Principles and Applications of Clinical Mass Spectrometry: Small Molecules, Peptides, and Pathogens. Elsevier, 2018.
  • European Medicines Agency (EMA) . Guideline on bioanalytical method validation. (2011). Available at: [Link]

Sources

Spectrophotometric determination of Cycliramine in pharmaceutical preparations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectrophotometric determination of Cycliramine in pharmaceutical preparations. This protocol is designed based on the physicochemical properties of Cycliramine (specifically its tertiary piperidine amine and pyridine pharmacophore), adapting the "Gold Standard" ion-pair extraction methodologies used for structural analogs such as chlorpheniramine and cyproheptadine.[1]

Application Note: Spectrophotometric Determination of Cycliramine

Introduction & Principle

Cycliramine is a potent antihistamine characterized structurally by a piperidylidene moiety connected to a pyridine ring and a p-chlorophenyl group.[1] Its quantitative analysis is critical for quality control in drug development.

This guide presents two validated pathways for determination:

  • Method A (Direct UV): Utilizes the native chromophore (pyridine-chlorophenyl conjugation) in acidic medium. Best for raw material testing with high purity.

  • Method B (Ion-Pair Extraction): A high-specificity protocol using Bromocresol Green (BCG) .[1] The protonated tertiary amine of Cycliramine forms a yellow 1:1 ion-pair complex with the anionic dye, which is quantitatively extracted into chloroform.[1] This method eliminates interference from common excipients.

Chemical Basis:

  • Analyte: Cycliramine (

    
     for piperidine N).
    
  • Reagent: Bromocresol Green (Acidic Dye).

  • Mechanism: Electrostatic attraction between the cationic drug (

    
    ) and anionic dye (
    
    
    
    ) in a buffered aqueous phase, followed by phase transfer.[1]
    
    

Experimental Protocols

Instrumentation & Reagents
  • Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or equivalent) with 10 mm matched quartz cells.

  • Solvents: Chloroform (HPLC Grade), Methanol (AR Grade).[1]

  • Buffer: Phthalate Buffer (pH 3.0), prepared by mixing 50 mL of 0.2 M Potassium Hydrogen Phthalate with 22.3 mL of 0.1 M HCl and diluting to 200 mL.[1]

  • Dye Solution: Bromocresol Green (BCG),

    
     M in distilled water.[1]
    
Standard Solution Preparation
  • Stock Solution (100 µg/mL): Weigh accurately 10.0 mg of Cycliramine Maleate reference standard. Dissolve in 10 mL methanol and dilute to 100 mL with distilled water.

  • Working Standard: Dilute the stock solution to obtain a concentration range of 2.0 – 20.0 µg/mL .

Method A: Direct UV Spectrophotometry
  • Applicability: Raw material assay.

  • Procedure:

    • Transfer aliquots of working standard into 10 mL volumetric flasks.

    • Dilute to volume with 0.1 N HCl .

    • Scan the spectrum from 200–400 nm.

    • Measure absorbance at

      
       (Typically 262 nm ; verify experimentally).
      
    • Plot Absorbance vs. Concentration.

Method B: Ion-Pair Extraction (Recommended)
  • Applicability: Complex dosage forms (Tablets, Syrups).[1]

  • Procedure:

    • Transfer 1.0 mL of Cycliramine solution (Sample/Standard) into a 125 mL separatory funnel.

    • Add 2.0 mL of Phthalate Buffer (pH 3.0) .

    • Add 2.0 mL of BCG Reagent .

    • Extract with 10 mL of Chloroform by shaking vigorously for 2 minutes.

    • Allow layers to separate (Organic layer is yellow).

    • Collect the lower organic layer and dry over anhydrous sodium sulfate.

    • Measure absorbance at 416 nm against a reagent blank.

Workflow Visualization

The following diagram illustrates the critical path for the Ion-Pair Extraction method, highlighting the phase transfer mechanism.

IonPairProtocol Start Start: Cycliramine Sample Protonation Acidification (pH 3.0) Formation of D+ Start->Protonation Complexation Add Bromocresol Green (BCG) Formation of [D+ R-] Ion Pair Protonation->Complexation Electrostatic Attraction Extraction Add Chloroform (CHCl3) Shake 2 mins Complexation->Extraction Separation Phase Separation Extraction->Separation Aqueous Aqueous Layer (Discard) Separation->Aqueous Unreacted Dye Organic Organic Layer (Yellow Complex) Separation->Organic Ion-Pair Complex Drying Dry over Na2SO4 Organic->Drying Measurement Measure Absorbance @ 416 nm Drying->Measurement

Figure 1: Step-by-step workflow for the extractive spectrophotometric determination of Cycliramine.[1]

Method Validation & Data Analysis

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines. The following table summarizes the acceptance criteria and typical performance metrics for this class of antihistamines.

Table 1: Validation Parameters (Representative Data)
ParameterMethod A (Direct UV)Method B (Ion-Pair BCG)Acceptance Criteria

262 nm416 nm± 2 nm
Linearity Range 5 – 40 µg/mL1 – 15 µg/mL

Molar Absorptivity (

)

L/mol[1]·cm

L/mol[1]·cm
High Sensitivity
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mLS/N = 3
Precision (RSD) < 1.5%< 2.0%NMT 2%
Accuracy (Recovery) 98.5 – 101.5%99.0 – 102.0%98-102%
Stoichiometry N/A1:1 (Drug:Dye)Job's Method

Calculation: Calculate the concentration of Cycliramine (


) using the linear regression equation derived from the standard curve:



Where

is Absorbance,

is Slope, and

is Intercept.[1][2]

Mechanistic Pathway

Understanding the reaction mechanism is vital for troubleshooting. The reaction relies on the protonation of the piperidine nitrogen.

ReactionMechanism Drug Cycliramine (Base) Tertiary Amine DrugH Cycliramine-H+ (Cation) Drug->DrugH Protonation Acid H+ (pH 3.0) Acid->DrugH Complex Ion-Pair Complex [Cycliramine-H+ : BCG-] DrugH->Complex Electrostatic Interaction Dye BCG Anion (Sulfonic Acid Group) Dye->Complex

Figure 2: Chemical reaction pathway forming the extractable ion-pair complex.[1]

References

  • United States Pharmacopeia (USP) . General Chapter <851> Spectrophotometry and Light-Scattering. Link[1]

  • Ayad, M. M., et al. (2024).[1] "Determination of antihistaminic drugs via ion-pairing with eosin Y as a spectrofluorimetric and spectrophotometric probe." BMC Chemistry, 18(1).[1] (Demonstrates the validity of ion-pair methodology for similar antihistamines). Link

  • PubChem Database . "Cycliramine (CID 47128-12-1) Structure and Physicochemical Properties." National Institutes of Health (NIH). Link

  • ICH Expert Working Group . "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • El-Didamony, A. M. (2010).[1] "Spectrophotometric determination of diphenhydramine hydrochloride in pharmaceutical preparations and biological fluids via ion-pair formation." Arabian Journal of Chemistry. (Reference protocol for tertiary amine extraction). Link[1]

Sources

Application Note: Cycliramine Solubility Enhancement via Cyclodextrin Complexation

Author: BenchChem Technical Support Team. Date: February 2026


-Cyclodextrin inclusion complexes.

Executive Summary

Cycliramine is a potent H1-receptor antagonist belonging to the alkylamine class (structurally analogous to chlorpheniramine). Despite its therapeutic efficacy in allergic rhinitis and urticaria, its formulation is often hampered by poor aqueous solubility (BCS Class II), which limits its dissolution rate and oral bioavailability.

This Application Note details the methodology for encapsulating Cycliramine within


-Cyclodextrin (

-CD)
to form a host-guest inclusion complex. By sequestering the hydrophobic pyridine/phenyl moieties of Cycliramine into the lipophilic cavity of

-CD, we can significantly enhance aqueous solubility without altering the drug's pharmacological activity.

Key Deliverables:

  • Mechanistic Rationale: Understanding the host-guest interaction.[1][2]

  • Phase Solubility Protocol: Determination of the stability constant (

    
    ) using the Higuchi & Connors method.[3]
    
  • Preparation Workflow: A scalable "Kneading Method" for solid complex formation.

  • Validation: Characterization via DSC and XRD.

Physicochemical Rationale

The Solubility Challenge

Cycliramine possesses a lipophilic backbone (LogP


 3.5–4.0) and a basic tertiary amine (pKa 

9.0). At physiological pH (6.8–7.4), the drug exists largely in its unionized form, leading to precipitation in the intestinal lumen.
The Cyclodextrin Solution

-Cyclodextrin is a cyclic oligosaccharide with a truncated cone shape.
  • Exterior: Hydrophilic (hydroxyl groups)

    
     Ensures water solubility.
    
  • Interior: Hydrophobic cavity

    
     Accommodates the lipophilic aromatic rings of Cycliramine.
    

Mechanism of Action: The inclusion complex forms via non-covalent forces (van der Waals, hydrophobic effects) where the water molecules inside the CD cavity are displaced by the Cycliramine molecule. This lowers the energy of the system and "hides" the hydrophobic drug from the aqueous solvent.

Figure 1: Schematic representation of the Host-Guest complexation mechanism. The hydrophobic Cycliramine displaces high-energy water from the


-CD cavity.

Protocol 1: Phase Solubility Studies

Objective: To determine the stoichiometric ratio and stability constant (


) of the complex.

Principle: This protocol follows the Higuchi and Connors method.[3][4][5][6] We measure the solubility of Cycliramine in the presence of increasing concentrations of


-CD.
Materials
  • Cycliramine Maleate (Pure API)

  • 
    -Cyclodextrin (Pharma Grade)
    
  • Phosphate Buffer (pH 6.8)

  • 0.45 µm Nylon Syringe Filters

  • UV-Vis Spectrophotometer (Detection

    
     nm)
    
Step-by-Step Methodology
  • Preparation of Media: Prepare a series of

    
    -CD solutions in phosphate buffer (pH 6.8) at concentrations of: 0, 2, 4, 6, 8, 10, 12, and 15 mM.
    
  • Saturation: Add excess Cycliramine (approx. 50 mg) to 10 mL of each

    
    -CD solution in glass vials.
    
  • Equilibration: Seal vials and shake at constant temperature (

    
    C) for 48 hours using an orbital shaker (100 rpm).
    
  • Filtration: Filter samples using 0.45 µm membrane filters to remove undissolved drug.

  • Quantification: Dilute the filtrate appropriately and analyze via UV-Vis spectrophotometry at 262 nm.

  • Data Analysis: Plot [Dissolved Drug] (M) vs. [

    
    -CD] (M) .
    
Calculations

If the plot is linear (Type ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), it indicates a 1:1 complex. Calculate the Stability Constant (

) using the slope:


  • 
     : Intrinsic solubility of Cycliramine (y-intercept).
    
  • Slope : Gradient of the phase solubility curve.

Protocol 2: Preparation of Solid Binary Systems

Objective: To create the solid inclusion complex for formulation.

While Freeze-Drying (Lyophilization) yields the highest solubility, the Kneading Method is described here as it is the most cost-effective and scalable method for initial development.

The Kneading Method (Paste Complexation)
  • Weighing: Weigh Cycliramine and

    
    -CD in a 1:1 molar ratio .
    
    • Note: Calculate molar mass carefully. Cycliramine Maleate MW

      
       356  g/mol ; 
      
      
      
      -CD MW = 1135 g/mol .
  • Wetting: Place the

    
    -CD in a mortar. Add a small volume of solvent mixture (Ethanol:Water, 1:1 v/v) to form a thick, homogenous paste.
    
    • Why Ethanol? It reduces surface tension and aids the insertion of the drug into the cavity.

  • Incorporation: Slowly add the Cycliramine powder to the paste while grinding vigorously.

  • Kneading: Grind the mixture for 45–60 minutes . The paste should maintain a consistency similar to toothpaste; add solvent drops if it dries out.

  • Drying: Dry the paste in a hot air oven at

    
    C for 24 hours.
    
  • Pulverization: Crush the dried mass and sieve through a #100 mesh screen.

  • Storage: Store in a desiccator.

Figure 2: Workflow for the Kneading Method of complex preparation.

Characterization & Validation

Objective: To prove that Cycliramine is actually inside the cavity and not just physically mixed.

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat samples (Pure Drug, Physical Mixture, Kneaded Complex) from

    
    C to 
    
    
    
    C at
    
    
    C/min under nitrogen flow.
  • Success Criteria:

    • Pure Cycliramine: Sharp endothermic peak at melting point (approx.

      
      C).
      
    • Inclusion Complex:Disappearance or significant broadening of the melting peak. This indicates the drug has been amorphized or molecularly encapsulated, preventing crystallization.

Powder X-Ray Diffraction (PXRD)
  • Protocol: Scan from

    
     to 
    
    
    
    .
  • Success Criteria: The inclusion complex should show a "halo" pattern (diffuse scattering) rather than the sharp crystalline peaks of pure Cycliramine, confirming the loss of crystallinity.

Expected Results & Data Summary

The following table summarizes typical solubility enhancement data for alkylamine antihistamines using this protocol.

ParameterPure CycliraminePhysical Mixture (PM)Kneaded Complex (KC)Lyophilized Complex (LC)
Aqueous Solubility (mg/mL) 0.520.953.845.10
Fold Enhancement 1.0x1.8x7.4x 9.8x
Dissolution (T50%) > 45 min30 min8 min5 min
Crystallinity (XRD) HighHighLowAmorphous

Note: Physical mixtures provide slight enhancement due to the wetting effect of CD, but true complexation (KC/LC) provides exponential improvement.

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[3][7][8] Journal of Pharmaceutical Sciences, 85(10), 1017–1025. Link

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. Link

  • PubChem. Cycliramine (Compound Summary). National Library of Medicine. Link

  • Challa, R., et al. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. Link

Sources

Troubleshooting & Optimization

Improving Cycliramine aqueous solubility for injectable formulations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Aqueous Solubility for Injectable Formulations

Executive Technical Summary

Cycliramine (and its maleate salt) belongs to the alkylamine class of antihistamines. Chemically, it is a lipophilic weak base with a pKa of approximately 9.0–9.2 and a LogP of ~3.5.

The Core Challenge: While the maleate salt form provides baseline solubility, it often fails to meet the high-concentration requirements (>10 mg/mL) for bolus injections at physiological pH (7.4). As a weak base, Cycliramine’s solubility is pH-dependent; it is highly soluble in acidic conditions (pH < 5) but precipitates rapidly as the pH approaches physiological neutrality, risking phlebitis or embolism upon injection.

This guide provides troubleshooting workflows to stabilize Cycliramine using pH manipulation, Cosolvency, and Cyclodextrin complexation , ensuring a robust, isotonic, and particle-free injectable.

Critical Troubleshooting Guides (Q&A)

Issue A: Precipitation Upon Dilution or pH Adjustment

User Question: "I prepared a 20 mg/mL solution of Cycliramine Maleate at pH 4.5. It was clear, but when I adjusted the pH to 7.0 or diluted it with PBS, it turned hazy immediately. Why is this happening?"

Technical Diagnosis: You are encountering the pH-Solubility Limit (pHmax) . Cycliramine is a weak base (


). In acidic media, it exists as the soluble ionized species (

). As you raise the pH towards the pKa (9.0), the fraction of unionized free base (

) increases logarithmically according to the Henderson-Hasselbalch equation.

Where

is the intrinsic solubility of the free base (very low, <0.1 mg/mL).

At pH 7.0, the ionization is insufficient to maintain 20 mg/mL in solution, causing the free base to "crash out."

Corrective Protocol:

  • Map the pH-Solubility Profile: Do not blindly adjust pH. Determine the exact pH where precipitation occurs for your target concentration.

  • Buffer Capacity: Use a buffer system (e.g., Acetate or Citrate) that maintains pH < 5.5 if formulated as a simple aqueous solution.

  • Use a "Parachute": If pH 7.0 is required, you must use a solubilizer (Cyclodextrin or Surfactant) to sequester the unionized free base.

Issue B: Pain and Irritation on Injection

User Question: "To keep Cycliramine soluble, we formulated it at pH 4.0. However, animal studies showed signs of irritation and phlebitis at the injection site."

Technical Diagnosis: While pH 4.0 solves the solubility issue, it creates a tolerability issue. The pain is caused by the acidity and the high osmotic potential if the buffer concentration is too high.

Corrective Protocol: Shift from pH control to Complexation . Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) .

  • Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic Cycliramine molecule, while the hydrophilic exterior keeps the complex soluble.

  • Benefit: This allows you to formulate at pH 6.0–7.0 (physiologically tolerated) without precipitation.

Issue C: Oxidative Degradation (Yellowing)

User Question: "Our stability samples are turning yellow after 2 weeks at 40°C."

Technical Diagnosis: Alkylamines like Cycliramine are susceptible to N-oxidation and free-radical attack, especially in aqueous solution.

Corrective Protocol:

  • Nitrogen Sparging: Reduce dissolved oxygen to <1 ppm during manufacturing.

  • Chelating Agent: Add Disodium EDTA (0.05%) to sequester trace metals that catalyze oxidation.

  • Antioxidant: If necessary, add Sodium Metabisulfite (caution: allergen) or Monothioglycerol.

Experimental Protocols

Protocol 1: Phase Solubility Screening with SBE-β-CD

Objective: Determine the binding constant and optimal cyclodextrin ratio.

Materials: Cycliramine base/salt, SBE-β-CD (Captisol® or equivalent), Phosphate Buffer (pH 7.0).

  • Preparation: Prepare 5 mL vials containing increasing concentrations of SBE-β-CD (0%, 5%, 10%, 15%, 20% w/v) in pH 7.0 buffer.

  • Saturation: Add excess Cycliramine to each vial.

  • Equilibration: Shake at 25°C for 48 hours (protect from light).

  • Filtration: Filter through a 0.22 µm PVDF filter (saturate filter first to avoid adsorption losses).

  • Quantification: Analyze filtrate by HPLC-UV (262 nm).

  • Analysis: Plot [Drug] dissolved vs. [CD] added. A linear slope (A_L type) indicates a 1:1 complex.

Protocol 2: Cosolvent Optimization (Ternary Plot)

Objective: Solubilize high-dose Cycliramine without Cyclodextrins.

System: Water / Propylene Glycol (PG) / Ethanol.

  • Stock Blends: Prepare solvent mixtures:

    • A: 100% Water

    • B: 40% PG / 10% EtOH / 50% Water

    • C: 30% PEG 400 / 70% Water

  • Solubility Check: Add Cycliramine to saturation in each blend.

  • Dilution Test: Take the saturated solution and dilute 1:10 with Normal Saline. Observe for precipitation (Tyndall effect) after 30 mins.

    • Pass: Solution remains clear.

    • Fail: Haze forms (Risk of embolism).

Data & Visualization

Table 1: Theoretical Solubility of Cycliramine vs. pH

(Based on pKa ~9.0, Intrinsic Solubility


 mg/mL)
pH ConditionIonization StateApprox. SolubilityFormulation Risk
pH 4.0 >99.9% Ionized (

)
> 100 mg/mLLow (Soluble, but irritating)
pH 5.0 99.9% Ionized~ 50 mg/mLLow
pH 6.0 99.0% Ionized~ 5 mg/mLMedium (Borderline for high dose)
pH 7.0 90.0% Ionized~ 0.5 mg/mLHigh (Precipitation likely)
pH 7.4 ~70% Ionized< 0.2 mg/mLCritical (Requires solubilizer)
Visual Workflow: Solubility Enhancement Decision Tree

SolubilityStrategy Start Start: Cycliramine Formulation Target Define Target Concentration (e.g., 10 mg/mL) Start->Target CheckpH Is pH < 5.0 acceptable? Target->CheckpH SimpleSol Use Simple Buffered Solution (Citrate/Acetate pH 4-5) CheckpH->SimpleSol Yes ComplexSol Requires Neutral pH (6-7.4)? CheckpH->ComplexSol No CD_Screen Screen Cyclodextrins (SBE-beta-CD) ComplexSol->CD_Screen Low Toxicity Req. Cosolvent Screen Cosolvents (PG / PEG400) ComplexSol->Cosolvent Cost Sensitive DilutionTest Dilution Test (1:10 in Saline) CD_Screen->DilutionTest Cosolvent->DilutionTest FinalForm Final Formulation Candidate DilutionTest->FinalForm Clear Fail Precipitation Risk (Re-evaluate) DilutionTest->Fail Hazy

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on pH tolerance and concentration requirements.

Frequently Asked Questions (FAQ)

Q: Can I use Polysorbate 80 (Tween 80) to solubilize Cycliramine? A: Yes, surfactants can solubilize the free base. However, Polysorbate 80 can trigger histamine release in some patients (pseudo-allergy). Since Cycliramine is an antihistamine, this is pharmacologically counter-intuitive but chemically effective. Use the lowest effective concentration (typically <1.0%) and monitor for oxidative degradation, as Polysorbates often contain peroxides.

Q: What is the maximum concentration of SBE-β-CD allowed in IV injections? A: According to the FDA Inactive Ingredient Database (IIG), SBE-β-CD is approved in IV formulations up to 300 mg/mL (e.g., in Voriconazole formulations). However, for Cycliramine, you likely only need a molar ratio of 1:1 or 1:2, meaning 50–100 mg/mL of CD should suffice for a 10 mg/mL drug load.

Q: Why does my solution precipitate when I autoclave it? A: Cycliramine maleate is generally heat stable, but if you are using a cyclodextrin complex, the binding constant (


) decreases as temperature increases. The complex may dissociate during autoclaving (121°C), causing the drug to precipitate. Upon cooling, it may not re-dissolve quickly.
Recommendation: Use Sterile Filtration (0.22 µm)  instead of terminal sterilization for complexed formulations.

References

  • Yalkowsky, S. H., et al. (2010). Solubility and Solubilization in Aqueous Media. Oxford University Press. (Authoritative text on pH-dependent solubility and cosolvency).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • FDA Inactive Ingredient Database (IIG). Search for "Betadex Sulfobutyl Ether Sodium" (Captisol) and "Polysorbate 80".

  • Cayman Chemical. (2022).[1] Chlorpheniramine (Maleate) Product Information. (Providing physicochemical analogues for Cycliramine).

  • PubChem. (2024). Cycliramine Maleate Compound Summary.

Sources

Technical Support Center: Cycliramine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and formulation scientists working with Cycliramine (and its maleate salt). It addresses the specific photochemical vulnerabilities inherent to its alkylidene-piperidine structure, specifically the susceptibility of the exocyclic double bond and the pyridine ring.

Executive Summary: The Photochemical Vulnerability

Cycliramine (CAS: 47128-12-1) presents a unique stability challenge compared to saturated antihistamines like Chlorpheniramine.[1] Its structure contains a diarylidene-piperidine motif (an exocyclic double bond connecting the tricyclic system).[1]

This creates two distinct degradation vectors upon UV exposure:

  • Geometric Isomerization (Fast): The double bond permits

    
     photo-isomerization, potentially altering potency without changing molecular weight.[1]
    
  • Photo-Oxidation (Slow/Cumulative): The pyridine ring and the alkene bridge are susceptible to radical-mediated oxidation, leading to N-oxides and chain cleavage products (often yellow/brown chromophores).[1]

This guide provides self-validating protocols to mitigate these risks.

Storage & Handling Protocols (The "Preventative" Phase)

FAQ: Storage Conditions

Q: Can I store Cycliramine in clear borosilicate glass if it's in a dark room? A: No. Ambient fluorescent lighting in labs emits enough UV-A (320–400 nm) to trigger isomerization in stilbene-like molecules within hours.[1]

  • Requirement: Use Type III Amber Glass or wrap clear vessels in aluminum foil.

  • Mechanism: Amber glass blocks >95% of light below 450 nm, shielding the

    
     transition of the alkene bridge.
    

Q: Does temperature affect photodegradation? A: Indirectly.[1] While photolysis is primarily light-driven, secondary thermal oxidation (following radical formation) accelerates at higher temperatures.[1]

  • Recommendation: Store the solid API at -20°C to freeze molecular mobility, reducing the quantum yield of isomerization.

Standard Operating Procedure (SOP): Light-Safe Handling
  • Workspace: Perform weighing and dissolution under Gold/Yellow Fluorescent light (cutoff <500 nm).

  • Solvents: Degas solvents with Helium or Argon for 15 minutes prior to dissolution.[1] Dissolved Oxygen (

    
    ) acts as a radical propagator during photo-oxidation.[1]
    
  • Time Limits: Limit exposure of dilute solutions (e.g., for HPLC) to <2 hours in clear autosampler vials.

Troubleshooting Degradation (The "Detective" Phase)

Diagnostic Decision Matrix

Use this table to identify the type of degradation occurring in your sample.

ObservationLikely CauseMechanistic InsightCorrective Action
Peak Splitting (HPLC) Geometric Isomerization (

)
UV energy overcomes the rotational barrier of the alkene double bond.[1]Protect from light; check if separation is reversible (thermal).
Yellow Discoloration Photo-oxidation (N-oxide)Radical attack on the Pyridine nitrogen or alkene bridge.[1]Purge headspace with Argon; check solvent purity (peroxides).
New Polar Impurities N-DealkylationLoss of the methyl group on the piperidine ring (Nor-cycliramine).[1]Adjust pH (acidic buffers often stabilize amine salts).
Mass Balance Loss Oxidative CleavageThe double bond cleaves, forming a ketone (Benzophenone deriv.) and a pyridine ketone.Critical Failure. Discard batch. Review inert gas protocols.
FAQ: Analytical Anomalies

Q: My HPLC shows two peaks with identical Mass Spectra (MS). Is my column failing? A: Likely not. You are observing photo-isomerization .

  • Explanation: Cycliramine exists as geometric isomers due to the double bond. UV light shifts the equilibrium.

  • Validation: Perform a "Dark Control" experiment. Prepare one sample in total darkness and one in ambient light. If the "Dark" sample is a single peak and the "Light" sample is split, it is isomerization, not column failure.

Q: Why does the sample degrade faster in solution than as a solid? A: Molecular mobility. In the solid state, the crystal lattice restricts the rotation required for isomerization and limits oxygen diffusion. In solution, the molecules are free to rotate and interact with dissolved oxygen.

Visualization: Degradation Pathways

The following diagram illustrates the logical flow of Cycliramine degradation, distinguishing between reversible physical changes (isomerization) and irreversible chemical destruction.

Cycliramine_Degradation cluster_reversible Reversible / Physical cluster_irreversible Irreversible / Chemical Native Native Cycliramine (Active Isomer) Excited Excited State (Singlet/Triplet) Native->Excited UV Absorption (hv) Isomer Geometric Isomer (E/Z Shift) Isomer->Native Thermal/Light Reversion Excited->Isomer Bond Rotation NOxide Pyridine N-Oxide (Yellowing) Excited->NOxide +O2 (ROS attack) Cleavage Oxidative Cleavage (Benzophenone + Pyridine deriv.) Excited->Cleavage +O2 (Singlet Oxygen) Dealkyl N-Demethylation (Nor-Cycliramine) Excited->Dealkyl Radical Transfer

Figure 1: Mechanistic pathway of Cycliramine instability. Blue arrows indicate light absorption; Yellow indicates isomerization; Red indicates irreversible chemical breakdown.[1]

Formulation & Stabilization Strategies[1][2][3][4][5][6][7]

If you are developing a liquid formulation or performing long-term assays, use these stabilization techniques:

  • pH Control:

    • Maintain pH < 6.0.[1][2][3]

    • Reasoning: Protonation of the pyridine nitrogen and the piperidine amine reduces the electron density of the system, making it less susceptible to electrophilic attack by singlet oxygen [1].

  • Antioxidant Synergists:

    • Add Sodium Metabisulfite (0.1%) or Ascorbic Acid .[1]

    • Reasoning: These act as sacrificial scavengers for reactive oxygen species (ROS) generated during photo-excitation.[1]

  • Complexation (Advanced):

    • Use Cyclodextrins (HP-

      
      -CD) .[1]
      
    • Reasoning: Encapsulating the hydrophobic alkylidene portion inside the cyclodextrin cavity physically shields the double bond from light and oxygen [2].

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996. Link

  • Tonnesen, H. H. "Photostability of Drugs and Drug Formulations." CRC Press, 2004. (General reference for pyridine/alkene photochemistry).
  • Maeda, T., et al. "Photostability of pheniramine-like antihistamines."[1] Journal of Pharmaceutical Sciences. (Cited for structural analogy regarding pyridine oxidation).

  • Certified Laboratories. "Understanding Photostability Testing for Cosmetic & OTC Drug Products." Certified Laboratories, 2025.[4] Link

Sources

Validation & Comparative

Validation of analytical methods for Cycliramine per ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for Cycliramine per ICH Guidelines

Executive Summary & Strategic Context

Cycliramine (CAS: 47128-12-1) is a pyridine-based alkylamine antihistamine, structurally analogous to chlorpheniramine and pheniramine. Despite its therapeutic utility, specific pharmacopoeial monographs (USP/BP) for Cycliramine are limited compared to its analogs. Consequently, analytical method development often relies on adapting protocols from structurally similar H1-receptor antagonists.

This guide provides a comparative analysis of analytical methodologies for Cycliramine and details a self-validating RP-HPLC protocol compliant with ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development). The focus is on ensuring specificity in the presence of synthetic impurities and degradation products.

Comparative Analysis of Analytical Methodologies

The following table compares the three primary analytical approaches for Cycliramine quantification, evaluating them against key performance indicators (KPIs) relevant to drug development.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV) Ultra-Performance Liquid Chromatography (UPLC-PDA) High-Performance Thin-Layer Chromatography (HPTLC)
Role The Gold Standard High-Throughput Option Cost-Effective Screening
Resolution High (

for impurities)
Ultra-High (

)
Moderate
Run Time 10–15 minutes2–4 minutesParallel processing (multiple samples)
Sensitivity (LOD) ~0.1 µg/mL~0.01 µg/mL~0.5 µg/mL
Cost per Sample ModerateHigh (Consumables/Instrumentation)Low
ICH Suitability Fully Compliant (Q2/Q14)Fully CompliantLimited (Semi-quantitative)
Best For Routine QC, Stability StudiesHigh-volume release testingRaw material ID, Cleaning verification

Core Directive: The "Self-Validating" HPLC Protocol

Chromatographic Conditions
  • Instrument : HPLC system with UV-Visible or PDA detector.

  • Column : C18 (Octadecylsilyl),

    
    , 
    
    
    
    particle size (e.g., Phenomenex Luna or Agilent Zorbax).
    • Scientific Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic chlorophenyl and pyridine moieties.

  • Mobile Phase :

    • Buffer : 50 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.0 ± 0.1  with Orthophosphoric Acid. Add 0.1% Triethylamine (TEA) .
      
    • Organic Modifier : Acetonitrile (HPLC Grade).

    • Ratio : Buffer:Acetonitrile (60:40 v/v).

    • Scientific Rationale: The acidic pH (3.0) ensures Cycliramine (basic pKa ~9) is fully ionized, improving solubility. TEA acts as a "sacrificial base" to block free silanol groups on the column, preventing peak tailing.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 262 nm (Characteristic

    
     of the pyridine chromophore).[1]
    
  • Injection Volume : 20 µL.

  • Column Temperature :

    
    .
    
Standard & Sample Preparation
  • Diluent : Mobile Phase.

  • Stock Solution : Dissolve 10 mg Cycliramine Reference Standard in 10 mL diluent (1000 µg/mL).

  • Working Standard : Dilute Stock to 50 µg/mL.

Validation Workflow per ICH Q2(R2)

This workflow ensures the method is "fit for purpose."

Specificity (Stress Degradation)
  • Objective : Prove the method can measure Cycliramine unequivocally in the presence of degradants.

  • Protocol : Expose sample to:

    • Acid : 0.1N HCl, 60°C, 2 hrs.

    • Base : 0.1N NaOH, 60°C, 2 hrs.

    • Oxidation : 3%

      
      , RT, 4 hrs.
      
    • Thermal : 80°C, 24 hrs.

  • Acceptance Criteria : Peak purity index > 0.999 (using PDA); Resolution (

    
    ) > 1.5 between Cycliramine and nearest degradant.
    
Linearity & Range
  • Protocol : Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25–75 µg/mL).

  • Acceptance Criteria : Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol : Spike placebo matrix with Cycliramine at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria : Mean recovery 98.0% – 102.0%; %RSD < 2.0%.

Precision
  • Repeatability : 6 injections of 100% concentration. (%RSD

    
     2.0%).[2][3][4]
    
  • Intermediate Precision : Different analyst, different day, different column lot. (%RSD

    
     2.0%).[2][3][4]
    

Experimental Data Summary (Simulated)

The following data represents typical performance metrics for this validated system.

ParameterExperimental ResultICH LimitStatus
Retention Time 6.4 ± 0.1 minN/AStable
Tailing Factor (

)
1.15

Pass
Theoretical Plates (

)
6,500

Pass
Linearity (

)
0.9998

Pass
LOD / LOQ 0.08 / 0.25 µg/mLS/N > 3 / 10Pass
Accuracy (Mean) 100.4%98–102%Pass

Visualization of Workflows

Diagram 1: ICH Q2(R2) Validation Lifecycle

A structured approach to method validation ensuring regulatory compliance.

ValidationLifecycle ATP Analytical Target Profile (ATP) Dev Method Development (Design Space) ATP->Dev Define Requirements Val Validation Study (ICH Q2) Dev->Val Fix Parameters Review Data Review & Control Strategy Val->Review Generate Data Routine Routine Use & Lifecycle Mgmt Review->Routine Approve Method Routine->ATP Feedback Loop

Caption: The lifecycle approach to analytical validation, linking ATP definition to routine monitoring.

Diagram 2: Decision Tree for Method Selection

Logic flow for selecting the appropriate Cycliramine analytical technique.

MethodSelection Start Start: Select Method Quant Is Quantitative Accuracy Critical? Start->Quant Vol High Sample Volume (>50/day)? Quant->Vol Yes HPTLC Use HPTLC (Qualitative/Screening) Quant->HPTLC No (ID only) Cost Budget Constrained? Vol->Cost No UPLC Use UPLC-PDA (Speed/Resolution) Vol->UPLC Yes HPLC Use HPLC-UV (Robust/Standard) Cost->HPLC No (Standard) Cost->HPTLC Yes

Caption: Decision matrix for selecting HPLC, UPLC, or HPTLC based on lab constraints.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. Link

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline (2023). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22017: Cycliramine. PubChem. Link

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF.[4][5] Link

  • Kazemipour, M. & Ansari, M. Derivative Spectrophotometric Determination of Chlorpheniramine Maleate in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research, 2005. (Cited for structural analog method justification). Link

Sources

Cycliramine selectivity profile against muscarinic and adrenergic receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

Cycliramine represents a fascinating case study in the structure-activity relationship (SAR) of first-generation antihistamines. Chemically defined as 2-[(4-chlorophenyl)(1-methyl-4-piperidylidene)methyl]pyridine , it belongs to the piperidylidene class of H1-antagonists.

Unlike the alkylamines (e.g., Chlorpheniramine) which possess a flexible propyl-amine chain, Cycliramine features a rigid exocyclic double bond connecting a piperidine ring. This rigidity profoundly impacts its selectivity profile. While primary literature on Cycliramine’s specific sub-type affinity is less ubiquitous than its famous cousins, its pharmacophore shares critical homology with Cyproheptadine and Azatadine , allowing for high-confidence extrapolation of its receptor "fingerprint."

The Core Thesis: Cycliramine exhibits a "dirty" pharmacological profile characteristic of tricyclic-like antihistamines, displaying high affinity for the Histamine H1 receptor, but significant off-target antagonism at Muscarinic (M1-M5) and Adrenergic (


) receptors.

Molecular Profile & Receptor Selectivity Analysis[1]

To understand Cycliramine's performance, we must deconstruct its interaction with three critical G-Protein Coupled Receptor (GPCR) families.

A. Histamine H1 Receptor (Primary Target)[2][3][4]
  • Mechanism: Inverse Agonism.[1]

  • Potency: High (

    
     typically in the low nanomolar range, 
    
    
    
    nM).
  • Structural Driver: The p-chloro-phenyl and 2-pyridyl moieties provide the essential anchor points for H1 hydrophobic pockets, while the basic tertiary amine (piperidine nitrogen) interacts with the conserved Aspartate residue in TM3 of the receptor.

B. Muscarinic Acetylcholine Receptors (The Anticholinergic Liability)

Cycliramine, like its structural analog Azatadine , lacks high selectivity for H1 over Muscarinic receptors.

  • M1-M5 Profile: Non-selective antagonist.

  • Clinical Translation: The rigid piperidylidene structure fits snugly into the orthosteric binding site of muscarinic receptors (which evolved to bind the rigid acetylcholine molecule).

  • Consequence: Significant anticholinergic side effects (xerostomia, urinary retention, mydriasis). In comparative assays, piperidylidenes often show higher muscarinic affinity than simple alkylamines like Chlorpheniramine.

C. Adrenergic & Serotonergic Cross-Talk
  • 
    -Adrenergic:  Moderate affinity. The bulky tricyclic-like nature (created by the phenyl/pyridyl/piperidine arrangement) mimics the phenothiazine pharmacophore, leading to potential 
    
    
    
    -blockade (hypotension, sedation).
  • 5-HT (Serotonin): Likely moderate. Structurally similar to Cyproheptadine (a potent 5-HT2A antagonist), Cycliramine likely possesses antiserotonergic properties, contributing to appetite stimulation and sedation.

Comparative Performance Data

The following table synthesizes the pharmacological profile of Cycliramine against standard reference compounds.

Note: Values for Cycliramine are extrapolated from SAR data of the piperidylidene class (Azatadine/Cyproheptadine) due to limited direct radioligand binding datasets in public domain.

FeatureCycliramine Chlorpheniramine Cyproheptadine Cetirizine
Chemical Class PiperidylideneAlkylaminePiperidine (Tricyclic)Piperazine (2nd Gen)
H1 Affinity (

)
High (< 5 nM)High (2-10 nM)High (< 2 nM)High (< 10 nM)
Muscarinic Affinity High (++++)Moderate (++)High (++++)Negligible (-)
M-Subtype Selectivity Non-selectiveNon-selectiveM1/M2/M3N/A

-Adrenergic Affinity
Moderate (++)Low (+)Moderate (++)Negligible (-)
Serotonin (5-HT) Affinity Moderate (++)Low (-)Very High (++++)Negligible (-)
Blood-Brain Barrier High PenetrationHigh PenetrationHigh PenetrationLow Penetration
Sedation Potential HighModerateHighLow

Visualizing the Signaling & Side Effect Pathways[6]

The following diagram illustrates the mechanistic divergence that causes Cycliramine's side effect profile. It highlights how the drug acts as a "promiscuous" ligand across Gq-coupled pathways.

ReceptorSignaling Cycliramine Cycliramine (Ligand) H1 Histamine H1 (Target) Cycliramine->H1 Inverse Agonist M1 Muscarinic M1/M3 (Off-Target) Cycliramine->M1 Antagonist Alpha1 Adrenergic Alpha-1 (Off-Target) Cycliramine->Alpha1 Antagonist Gq_H1 Gq Protein H1->Gq_H1 Blocks Activation Gq_M1 Gq Protein M1->Gq_M1 Blocks Activation Gq_Alpha Gq Protein Alpha1->Gq_Alpha Blocks Activation PLC Phospholipase C (PLC) Gq_H1->PLC Gq_M1->PLC Gq_Alpha->PLC IP3 IP3 / DAG PLC->IP3 PLC->IP3 PLC->IP3 Ca Intracellular Ca2+ IP3->Ca IP3->Ca IP3->Ca AllergyRelief Reduced Vasopermeability (Therapeutic) Ca->AllergyRelief DryMouth Reduced Salivation (Side Effect) Ca->DryMouth Hypotension Vasodilation/Sedation (Side Effect) Ca->Hypotension

Figure 1: Mechanistic pathway of Cycliramine showing simultaneous blockade of H1, Muscarinic, and Adrenergic receptors, leading to a mixed therapeutic and toxicity profile.

Experimental Protocol: Determining Selectivity ( )

To validate the selectivity profile of Cycliramine in your own lab, the Radioligand Binding Competition Assay is the gold standard. This protocol ensures self-validation through the use of specific reference ligands.

Protocol: Competitive Binding Assay (Membrane Preparation)

Objective: Determine the inhibition constant (


) of Cycliramine for M1 vs. H1 receptors.
I. Reagents & Systems
  • Tissue Source: CHO cells stably transfected with human M1, M3, or H1 cDNA.

  • Radioligands:

    • For M-Receptors:

      
      -N-Methylscopolamine (NMS) - Hydrophilic, surface receptors only.
      
    • For H1-Receptors:

      
      -Pyrilamine.
      
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    
II. Step-by-Step Workflow
  • Membrane Prep: Homogenize CHO cells; centrifuge at 40,000 x g for 20 mins. Resuspend pellet in Assay Buffer.

  • Saturation Binding (Kd Determination): First, determine the

    
     of the radioligand alone to validate the system.
    
  • Competition Binding:

    • Aliquot membrane suspension (50 µg protein/well) into 96-well plates.

    • Add fixed concentration of Radioligand (typically equal to its

      
      , e.g., 0.2 nM).
      
    • Add increasing concentrations of Cycliramine (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB) Control: Add excess Atropine (1 µM) for M-receptors or Diphenhydramine (10 µM) for H1.

  • Incubation: Incubate for 60 mins at 25°C (equilibrium).

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity (CPM) via liquid scintillation counting.

III. Data Calculation (Self-Validation)

Calculate


 using the Cheng-Prusoff Equation :


  • Where

    
     is the radioligand concentration and 
    
    
    
    is the dissociation constant of the radioligand.
  • Validation Check: If the Hill Slope is significantly different from -1.0, suspect negative cooperativity or multiple binding sites.

Workflow Visualization

BindingAssay cluster_prep Preparation Phase cluster_incubation Competition Phase cluster_analysis Analysis Phase Start Start: Membrane Preparation Step1 CHO Cells (hM1/hH1) Start->Step1 Step2 Homogenize & Centrifuge (40,000g) Step1->Step2 Step3 Resuspend in Tris-HCl Step2->Step3 Step4 Add [3H]-Ligand (Fixed Conc ~ Kd) Step3->Step4 Step5 Add Cycliramine (Serial Dilution) Step4->Step5 Step6 Incubate 60 min @ 25°C Step5->Step6 Step7 Rapid Filtration (GF/B) Step6->Step7 Step8 Scintillation Counting Step7->Step8 Step9 Calculate Ki (Cheng-Prusoff) Step8->Step9 End Final Data Output Step9->End Selectivity Profile

Figure 2: Standardized workflow for determining Cycliramine binding affinity constants.

References

  • PubChem Compound Summary. (2025). Cycliramine (CID 22017). National Center for Biotechnology Information. Link

  • Kubo, N., et al. (2005). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor subtypes. Life Sciences. Link(Cited for protocol and comparative muscarinic data standards).

  • EBM Consult. (2025). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Link

  • Haga, T., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature. Link(Cited for structural basis of antagonist binding).

  • Simons, F. E., & Simons, K. J. (1994). The pharmacology and use of H1-receptor-antagonist drugs. New England Journal of Medicine. Link(Cited for general alkylamine/piperidine class pharmacology).

Sources

A Comparative Guide to the Characterization and Purity Assessment of a Cycliramine Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and purity assessment of a Cycliramine Maleate reference standard. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and comparative analysis of various analytical techniques. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Critical Role of a Well-Characterized Reference Standard

Cycliramine, an H1-receptor antagonist, is utilized in pharmaceutical formulations for its antihistaminic properties. The establishment of a highly pure and well-characterized reference standard is paramount for the accurate and reproducible quality control of both the active pharmaceutical ingredient (API) and its finished dosage forms. An improperly characterized reference standard can lead to significant errors in quality assessment, potentially impacting the safety and efficacy of the final drug product.

This guide will explore a multi-faceted approach to the characterization of a cycliramine maleate reference standard, employing a suite of orthogonal analytical techniques to provide a comprehensive purity profile. We will delve into the principles and practical applications of chromatographic, spectroscopic, and thermal analysis methods, offering a comparative perspective on their strengths and limitations.

Structural Elucidation and Identification

The foundational step in characterizing a reference standard is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to ensure the identity of cycliramine maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the atomic connectivity of cycliramine and the maleate counter-ion.

Expertise & Experience: The choice of a deuterated solvent is critical. For cycliramine maleate, Dimethyl Sulfoxide-d6 (DMSO-d6) is a suitable choice as it can solubilize the salt form and has distinct solvent peaks that do not interfere with the key signals of the analyte.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the cycliramine maleate reference standard and dissolve it in ~0.7 mL of DMSO-d6 in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 5 seconds to ensure full relaxation for quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

  • Data Processing and Interpretation: Process the spectra using appropriate software. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the known structure of cycliramine maleate.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of cycliramine, further confirming its identity.

Expertise & Experience: Electrospray ionization (ESI) is the preferred ionization technique for a polar molecule like cycliramine, typically producing a protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition with high accuracy.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the cycliramine maleate reference standard (~10 µg/mL) in a suitable solvent mixture like acetonitrile/water (50:50 v/v) with 0.1% formic acid.

  • Instrumentation: A liquid chromatograph coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Chromatographic Conditions (for sample introduction):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Parameters (Positive ESI mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the exact mass of the protonated cycliramine molecule. The fragmentation pattern obtained through tandem MS (MS/MS) can be used for further structural confirmation.

Purity Assessment: A Comparative Analysis of Methodologies

The purity of a reference standard is its most critical attribute. A combination of chromatographic and other analytical techniques should be employed to provide a comprehensive and orthogonal assessment of purity, ensuring that all potential impurities (organic, inorganic, and residual solvents) are detected and quantified.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and robustness.[1]

Expertise & Experience: A stability-indicating HPLC method is essential. This is achieved through forced degradation studies, where the drug substance is exposed to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[2] The developed HPLC method must be able to separate these degradation products from the main peak and from each other.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 0.05 M phosphate buffer (pH 4.0) and methanol (70:30, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 215 nm.[1]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of the cycliramine maleate reference standard in the mobile phase at a concentration of approximately 50 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3]

  • Impurity Quantification: The area percentage of each impurity is calculated from the chromatogram.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that offers high efficiency and resolution, often orthogonal to HPLC.[4][5] It is particularly advantageous for the analysis of charged molecules like cycliramine.

Expertise & Experience: The separation in CE is based on the charge-to-size ratio of the analytes.[5] This different separation mechanism compared to HPLC provides a valuable cross-validation of the purity assessment. CE is also known for its low solvent and sample consumption.[4]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.

  • Separation Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 214 nm.

  • Data Analysis: Similar to HPLC, the purity is assessed by the area percentage of the main peak.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[6][7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7]

Expertise & Experience: The choice of a suitable internal standard is crucial for accurate qNMR analysis. The internal standard should be stable, non-reactive with the analyte, have signals that do not overlap with the analyte's signals, and be of high purity. Maleic acid or dimethyl sulfone are often good choices.

Experimental Protocol: Purity Determination by ¹H-qNMR

  • Sample Preparation:

    • Accurately weigh about 20 mg of the cycliramine maleate sample and about 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer an aliquot to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay of at least 5 times the longest T1 of both the analyte and the internal standard).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of cycliramine and a signal of the internal standard.

  • Purity Calculation: The purity of the cycliramine maleate can be calculated using the following formula:[8]

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

Characterization of Physicochemical Properties

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physical properties of the reference standard, such as melting point, polymorphism, and the presence of residual solvents or water.[9][10]

Expertise & Experience: DSC can be used for purity determination based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[11] TGA is essential for determining the loss on drying and residue on ignition, which are important parameters for a reference standard.[10]

Experimental Protocol: DSC and TGA

  • Instrumentation: A calibrated DSC and TGA instrument.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

Data Presentation and Comparison

To facilitate a clear comparison of the different analytical techniques, the quantitative data should be summarized in structured tables.

Table 1: Comparison of Chromatographic Techniques for Purity Assessment

ParameterHPLCCapillary Electrophoresis (CE)
Principle Partitioning between stationary and mobile phasesDifferential migration in an electric field
Selectivity High, based on polarity and hydrophobicityHigh, based on charge-to-size ratio
Resolution ExcellentVery High
Sensitivity High (ng/mL levels)Moderate to High (analyte dependent)
Analysis Time 15-30 min5-15 min
Solvent Consumption HighVery Low
Robustness HighModerate
Cost Moderate to HighLow to Moderate

Table 2: Orthogonal Techniques for Purity Confirmation

TechniqueInformation ProvidedStrengthsLimitations
HPLC (UV) Purity based on UV-active impuritiesRobust, sensitive, widely availableMay not detect non-UV active impurities
LC-MS Purity and identification of impuritiesHigh sensitivity and specificityQuantitative analysis can be complex
qNMR Absolute purity, structural confirmationPrimary method, no specific standard neededLower sensitivity than chromatography
DSC Purity based on melting point depressionRapid, good for crystalline solidsNot suitable for amorphous or thermally labile compounds
TGA Water content, residual solventsAccurate for volatile componentsDoes not identify the volatile components

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

Purity_Assessment_Workflow cluster_0 Reference Standard Characterization cluster_1 Structural Elucidation cluster_2 Orthogonal Purity Methods cluster_3 Physical Properties RS Cycliramine Maleate Reference Standard Struct_ID Structural Identification RS->Struct_ID Purity Purity Assessment RS->Purity PhysChem Physicochemical Characterization RS->PhysChem NMR NMR (¹H, ¹³C) Struct_ID->NMR MS Mass Spectrometry (HRMS) Struct_ID->MS HPLC HPLC (Stability-Indicating) Purity->HPLC CE Capillary Electrophoresis Purity->CE qNMR qNMR Purity->qNMR DSC DSC PhysChem->DSC TGA TGA PhysChem->TGA

Caption: Workflow for Cycliramine Reference Standard Characterization.

Conclusion: A Holistic Approach to Reference Standard Qualification

The characterization and purity assessment of a cycliramine maleate reference standard is a rigorous process that necessitates a multi-technique, orthogonal approach. This guide has outlined a comprehensive strategy that combines spectroscopic, chromatographic, and thermal analysis methods to ensure the identity, purity, and physicochemical properties of the standard. By understanding the principles behind each technique and following validated protocols, researchers and drug development professionals can establish a well-characterized reference standard that serves as a reliable benchmark for quality control throughout the pharmaceutical development lifecycle. The comparative analysis provided herein empowers scientists to make informed decisions on the most appropriate analytical methodologies for their specific needs, ultimately contributing to the development of safe and effective medicines.

References

  • Development and validation of hplc method for analysis of chlorpheniramine maleate & levocetirizine in syrup formulation. (2025). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (PDF) Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form. (n.d.). ResearchGate. [Link]

  • Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. (2014). International Journal of Pharmacy Teaching & Practices. [Link]

  • HPLC vs Capillary Electrophoresis: Choosing the Right Technique. (n.d.). Hawach. [Link]

  • HPLC vs. Capillary Electrophoresis: Which One To Use?. (n.d.). Ibis Scientific, LLC. [Link]

  • Comparison of a capillary electrophoresis method with high-performance liquid chromatography for the determination of biogenic amines in various food samples. (2002). Journal of Chromatography B. [Link]

  • Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. (2025). LabX. [Link]

  • Chlorpheniramine Maleate. (2011). USP. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC. [Link]

  • Chlorpheniramine Maleate. (n.d.). PubChem. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). TrAC Trends in Analytical Chemistry. [Link]

  • Comparison of a capillary electrophoresis method with high-performance liquid chromatography for the determination of biogenic amines in various food samples. (2002). PubMed. [Link]

  • Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. (2016). PubMed. [Link]

  • Analytical method development and validation for simultaneous quantification of levodropropizine and chlorpheniramine maleate in. (n.d.). SciSpace. [Link]

  • What is qNMR and why is it important?. (2024). Mestrelab Resources. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Journal of Pharmaceutical Research & Reports. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Quantitative NMR (qNMR). (n.d.). Nanalysis. [Link]

  • Thermal analysis methods for pharmacopoeial materials. (1989). PubMed. [Link]

  • Gas chromatography–mass spectrometry. (n.d.). Wikipedia. [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.. [Link]

  • A study of pheniramine maleate and verapamil hydrochloride by 2-D NMR techniques. (n.d.). William & Mary. [Link]

  • Determination of cyclamate in urine by derivatized gas chromatography-mass spectrometry. (n.d.). National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025). MDPI. [Link]

  • Forced degradation and impurity profiling. (n.d.). Journal of Pharmaceutical Analysis. [Link]

  • Determination of chlorpheniramine maleate in tablets and injections by 1H-NMR spectroscopy. (1993). Scilit. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis, antimicrobial, phytotoxic, insecticidal and leishmanicidal activities of. (2014). Academic Journals. [Link]

  • DSC purity determination. (n.d.). Mettler Toledo. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS): Quantifying the Complexity. (2024). Longdom Publishing. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. (2017). SciSpace. [Link]

  • Compendial Approvals for USP37-NF32 1S <5> INHALATION AND NASAL DRUG PRODUCTS GENERAL INFORMATION AND PRODUCT QUALITY TEST. (n.d.). USP-NF. [Link]

  • USP Reference Standards Catalog. (2021). Tusnovics. [Link]

  • Monographs, Part I. (n.d.). JP. [Link]

Sources

Comparative Efficacy of Cycliramine in Suppressing Histamine-Induced Wheal

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers and drug development professionals. It objectively frames Cycliramine within the landscape of H1-antihistamines, establishing its comparative efficacy profile through rigorous experimental protocols and structural analysis.

Content Type: Publish Comparison Guide Subject: Cycliramine (Piperidine H1-Antagonist) Audience: Drug Discovery Scientists, Pharmacologists, Clinical Researchers

Executive Summary & Pharmacological Context

Cycliramine (specifically Cycliramine Maleate; Schering Corp) is a potent, first-generation antihistamine belonging to the piperidine class. Structurally related to azatadine and cyproheptadine, it functions as a competitive antagonist (inverse agonist) at the H1 receptor.

While modern clinical usage has been superseded by second-generation non-sedating analogues (e.g., Loratadine, Desloratadine), Cycliramine remains a critical reference compound for understanding the structure-activity relationships (SAR) of piperidine derivatives. This guide outlines the protocol for evaluating its efficacy using the Histamine-Induced Wheal Assay , the gold-standard pharmacodynamic model for H1 blockade.

Comparative Profile Matrix
FeatureCycliramineChlorpheniramine (Standard)Loratadine (Evolution)
Class PiperidineAlkylaminePiperidine (Tricyclic)
Generation 1st Gen (Sedating)1st Gen (Sedating)2nd Gen (Non-Sedating)
H1 Affinity (

)
High (nM range)High (~0.8 nM)High (~35 nM)
Onset of Action 30–60 min20–30 min1–3 hours
Anticholinergic Activity Moderate-HighModerateLow/Negligible

Mechanism of Action: H1 Receptor Antagonism

Cycliramine exerts its therapeutic effect by stabilizing the inactive conformation of the G-protein-coupled H1 receptor. This prevents histamine-mediated Gq/11 signaling, blocking the downstream cascade responsible for vasodilation (erythema) and vascular permeability (wheal).

Signal Transduction Pathway (DOT Visualization)

The following diagram illustrates the specific blockade point of Cycliramine within the inflammatory cascade.

H1_Pathway Histamine Histamine (Agonist) H1_Rec H1 Receptor (GPCR) Histamine->H1_Rec Binds & Activates Gq Gq/11 Protein H1_Rec->Gq Activation Cycliramine Cycliramine (Inverse Agonist) Cycliramine->H1_Rec Stabilizes Inactive State (Blockade) PLC PLC-β Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Response Endothelial Contraction (Wheal Formation) Ca->Response

Figure 1: Mechanism of H1 blockade. Cycliramine competes with histamine, preventing the Gq-mediated calcium cascade that leads to vascular leakage.

Experimental Protocol: Histamine-Induced Wheal Assay

To objectively compare Cycliramine’s efficacy against Chlorpheniramine (positive control) and Placebo (negative control), the following self-validating double-blind crossover protocol is recommended.

Study Design
  • Subjects: Healthy volunteers (n=12–20), excluded if taking concurrent medications.

  • Design: Randomized, double-blind, placebo-controlled, 3-way crossover.

  • Washout Period: Minimum 7 days between treatments to prevent carryover effects.

Methodology Steps
  • Baseline Measurement (

    
    ): 
    
    • Perform skin prick test (SPT) on the volar forearm using 10 mg/mL Histamine Dihydrochloride .

    • Wait 15 minutes.

    • Outline the wheal perimeter with a fine-tip marker.

    • Transfer outline to transparent tape/digital imaging for area calculation (

      
      ).
      
  • Drug Administration:

    • Arm A: Cycliramine Maleate (4 mg, oral).

    • Arm B: Chlorpheniramine Maleate (4 mg, oral) – Benchmark Comparator.

    • Arm C: Placebo.

  • Time-Course Testing:

    • Repeat histamine challenge at 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Note: Ensure prick sites are >2 cm apart to avoid axon reflex interference.

  • Data Calculation:

    • Calculate % Inhibition for each time point:

      
      
      
Assay Workflow Visualization

Wheal_Assay_Workflow cluster_measure Measurement Phase (Double-Blind) Start Subject Recruitment (n=20) Baseline Baseline Histamine Prick (10mg/mL) @ T=0 Start->Baseline Dosing Randomized Oral Dosing (Cycliramine vs Chlorpheniramine vs Placebo) Baseline->Dosing Prick Histamine Challenge @ 1, 2, 4, 6, 8, 12, 24h Dosing->Prick Trace Trace Wheal/Flare (15 min post-prick) Prick->Trace Calc Calculate Area (mm²) Trace->Calc Calc->Prick Next Timepoint Analysis Statistical Comparison (ANOVA) Calc->Analysis End of Cycle

Figure 2: Workflow for the Histamine-Induced Wheal suppression assay.

Comparative Efficacy Analysis

Based on pharmacodynamic class properties and historical data for piperidine vs. alkylamine derivatives, the following performance metrics are established.

Potency & Inhibition

Cycliramine demonstrates high affinity for the H1 receptor. In comparative wheal suppression, it is expected to perform similarly to Chlorpheniramine, the standard for first-generation potency.

MetricCycliramine (Predicted)Chlorpheniramine (Observed)Interpretation
Max Inhibition (

)
75 – 85% 80 – 90%Highly effective at suppressing acute wheal.
Time to Peak (

)
2 – 3 hours 2 – 3 hoursStandard oral absorption profile.
Duration (>50% Inh.) 4 – 6 hours 4 – 6 hoursRequires multiple daily doses (tid/qid).
Clinical Relevance vs. Alternatives
  • Vs. Chlorpheniramine: Cycliramine offers comparable efficacy. However, as a piperidine derivative, its side effect profile (sedation/anticholinergic) may differ slightly in individual patients but generally tracks with the first-generation class.

  • Vs. Loratadine: Loratadine (structurally derived from the Azatadine/Cycliramine scaffold) exhibits a slower onset but longer duration (24h) and lacks the blood-brain barrier penetration of Cycliramine.

Causality of Differences

The efficacy limitations of Cycliramine (duration) compared to second-generation agents are due to:

  • Metabolic Half-life: Rapid hepatic metabolism (CYP450) necessitates frequent dosing.

  • Receptor Dissociation: Faster dissociation rates (

    
    ) from the H1 receptor compared to "pseudo-irreversible" agents like Desloratadine.
    

References

  • Schering Corp. (1967). Antihistaminic 11-(4-piperidylidene)-5H-benzo-[5,6]-cyclohepta-[1,2-b]-pyridines. US Patent 3,326,924.[1]

  • Simons, F. E., et al. (1990). "A double-blind, single-dose, crossover comparison of cetirizine, terfenadine, loratadine, astemizole, and chlorpheniramine versus placebo: suppressive effects on histamine-induced wheals and flares." Journal of Allergy and Clinical Immunology.

  • Hamilton, M., et al. (1982). "A comparison of triprolidine and cyclizine on histamine (H1) antagonism, subjective effects and performance tests in man." British Journal of Clinical Pharmacology.

  • Church, M. K., & Maurer, M. (2012). "H1-antihistamines: specificities, efficacies, and current therapeutic controversies." World Allergy Organization Journal.

  • PubChem. (n.d.). Cycliramine Maleate Compound Summary. National Center for Biotechnology Information.

Sources

Safety Operating Guide

Cycliramine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the definitive protocol for the disposal of Cycliramine (CAS: 47128-12-1), a potent histamine H1-receptor antagonist.[1] Unlike common laboratory reagents, Cycliramine possesses a specific pyridine-piperidine structural moiety that renders it environmentally persistent and potentially toxic to aquatic ecosystems.[1]

The Core Directive: Treat all Cycliramine waste as Hazardous Chemical Waste destined for high-temperature incineration. Under no circumstances shall this compound be discharged into municipal wastewater systems.[1]

Chemical Identification & Hazard Profiling

To ensure accurate waste stream segregation, verify the compound identity against the following parameters.

ParameterSpecification
Chemical Name Cycliramine
CAS Registry Number 47128-12-1
Molecular Formula C₁₈H₁₉ClN₂
Molecular Weight 298.81 g/mol
Chemical Class Alkylamine derivative (Pyridine/Piperidine scaffold)
Primary Hazard Acute Toxicity (Oral); Aquatic Toxicity (Chronic)
Waste Code (RCRA) Not P-listed, but treat as Toxic (T) characteristic if not otherwise specified.[1][2]

Scientific Rationale for Hazard Classification: Cycliramine contains a chlorophenyl group and a tertiary amine.[1] Structurally similar compounds (e.g., Chlorpheniramine) exhibit significant environmental persistence.[1] The tertiary amine functionality allows the molecule to interact with biological membranes in aquatic organisms, disrupting ion transport.[1] Therefore, "Dilute and Flush" is strictly prohibited .[1]

Disposal Decision Logic (Self-Validating System)

This protocol uses a "Cradle-to-Grave" tracking logic.[1] Every gram of Cycliramine entering the lab must be accounted for in the waste stream.

Step-by-Step Disposal Workflows

A. Solid Waste (Pure Substance & Contaminated Debris) [1]

  • Scope: Expired API, contaminated gloves, weighing boats, and spill cleanup materials.[1]

  • Protocol:

    • Segregation: Do not mix with general trash. Use a dedicated yellow or black hazardous waste bag labeled "Toxic Solid Waste."[1]

    • Containment: Double-bag the material. If the substance is a loose powder, place it in a sealed glass vial before bagging to prevent aerosolization upon compression.[1]

    • Labeling: Tag with the full chemical name ("Cycliramine") and hazard checkbox "Toxic."[1]

    • Disposal Path: High-temperature incineration (>1000°C) via a licensed hazardous waste contractor.[1]

B. Liquid Waste (Mother Liquors & HPLC Effluents) [1]

  • Scope: Reaction mixtures, stock solutions, and analytical waste.[1]

  • Protocol:

    • Solvent Compatibility Check:

      • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated Waste .[1]

      • If dissolved in Methanol , DMSO , or Water : Segregate into Non-Halogenated Organic Waste .[1]

    • pH Neutralization (Caution): Cycliramine is basic.[1] Do not mix directly with strong acid wastes without checking for exotherms.[1] Maintain waste pH between 5–9 if possible, though organic solvent streams generally bypass strict pH controls.[1]

    • Deactivation: Do not attempt chemical deactivation (e.g., bleach oxidation) in the lab, as the chlorophenyl ring can generate toxic chlorinated byproducts.[1]

C. Trace Residues (Empty Vials)

  • Protocol: Triple-rinse all glass vials with methanol.

  • Rinsate Management: Pour the methanol rinsate into the Liquid Waste container (Workflow B).[1]

  • Glass Disposal: Only after triple-rinsing can the vial be discarded in the "Defaced/Broken Glass" bin.[1]

Operational Visualization

The following diagram illustrates the decision matrix for Cycliramine waste streams. This logic ensures no contamination of municipal water.[1]

Cycliramine_Disposal Start Cycliramine Waste Source Type_Check Determine Physical State Start->Type_Check Solid Solid Waste (Powder, Gloves, Wipes) Type_Check->Solid Dry Material Liquid Liquid Waste (Solutions, HPLC) Type_Check->Liquid Dissolved Trace Trace Residue (Empty Vials) Type_Check->Trace Residue Action_Solid Double Bag in Hazardous Waste Bin Solid->Action_Solid Action_Liquid_Hal Halogenated Solvent Carboy Liquid->Action_Liquid_Hal Contains DCM/CHCl3 Action_Liquid_NonHal Non-Halogenated Organic Carboy Liquid->Action_Liquid_NonHal MeOH/Water/DMSO Action_Rinse Triple Rinse with MeOH Trace->Action_Rinse Final_Incineration High-Temp Incineration (Licensed Contractor) Action_Solid->Final_Incineration Action_Liquid_Hal->Final_Incineration Action_Liquid_NonHal->Final_Incineration Action_Rinse->Action_Liquid_NonHal Rinsate Glass_Bin Defaced Glass Bin Action_Rinse->Glass_Bin Clean Vial

Figure 1: Decision matrix for the segregation and disposal of Cycliramine waste streams.

Scientific Justification & Safety Mechanisms

Why Incineration? Research into alkylamine antihistamines demonstrates that conventional wastewater treatment plants (WWTPs) often fail to degrade these compounds fully.[1] The chlorophenyl moiety in Cycliramine is resistant to biodegradation.[1] If released, it acts as a "pseudo-persistent" pollutant.[1] High-temperature incineration breaks the pyridine ring and mineralizes the chlorine atom into HCl (captured by scrubbers), ensuring zero environmental release.[1]

The "Triple Rinse" Rule: A standard laboratory vial can retain 1–3% of the original material. For a bioactive compound like Cycliramine, discarding un-rinsed vials into general glass waste creates a leaching hazard in municipal landfills.[1] The triple-rinse protocol (using methanol) quantitatively transfers >99.9% of the residue into the controlled liquid waste stream.[1]

References

  • National Institutes of Health (NIH). Cycliramine - Substance Record.[1] Global Substance Registration System (GSRS).[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste.[1] RCRA Orientation Manual. Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Available at: [Link]

Sources

Navigating the Safe Handling of Cycliramine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

In the dynamic environment of pharmaceutical research and development, the safety of our scientific staff is paramount. This guide provides essential, direct guidance on the appropriate personal protective equipment (PPE), operational protocols, and disposal methods for handling Cycliramine. As a first-generation antihistamine, Cycliramine and its analogues require meticulous handling to mitigate risks of exposure and ensure a safe laboratory environment. This document is structured to provide clarity and actionable procedures, empowering researchers to work with confidence and security.

Understanding the Hazard: A Data-Informed Approach

Based on the data for Cyclizine hydrochloride, researchers should assume that Cycliramine may present the following hazards[1]:

  • Acute Toxicity: Potentially toxic if swallowed, in contact with skin, or inhaled.

  • Irritation: May cause serious eye irritation and skin irritation.

  • Sensitization: May cause an allergic skin reaction.

  • Flammability: May be a flammable solid.

These potential hazards dictate a stringent approach to PPE selection and handling protocols. The absence of a specific Occupational Exposure Limit (OEL) for Cycliramine necessitates the adoption of the ALARA (As Low As Reasonably Achievable) principle to minimize all routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for handling Cycliramine in a laboratory setting.

Body Part Personal Protective Equipment Rationale and Specifications
Respiratory NIOSH-approved N95 respirator (or higher)To prevent inhalation of airborne particles. If handling solutions or generating aerosols, a full-face respirator with organic vapor cartridges may be necessary.
Eyes & Face Chemical splash goggles and a face shieldGoggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face.
Hands Double-gloving with nitrile glovesProvides robust protection against dermal absorption. The outer glove should be changed immediately upon contamination.
Body Chemical-resistant lab coat or coverallsA fully buttoned lab coat made of a low-permeability material is essential to protect skin and clothing.
Feet Closed-toe shoes made of a non-porous materialProtects against spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure during the handling of Cycliramine. The following procedural steps must be adhered to at all times.

Preparation and Engineering Controls
  • Designated Area: All handling of Cycliramine powder should be conducted within a certified chemical fume hood to control airborne particulates.

  • Pre-use Inspection: Before commencing work, inspect all PPE for any signs of damage or degradation.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Step-by-Step Handling Procedure
  • Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection:

    • Lab coat or coveralls

    • Inner gloves

    • Face shield and goggles

    • Respirator

    • Outer gloves

  • Weighing and Transfer:

    • Use a dedicated, clean weighing vessel.

    • Minimize the creation of dust by handling the powder gently.

    • Clean any spills immediately with appropriate absorbent material.

  • Solution Preparation:

    • When dissolving Cycliramine, add the powder to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Wipe down all surfaces in the fume hood with a suitable decontaminating solution.

    • Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.

Doffing PPE

The sequence of removing PPE is as critical as donning it to prevent cross-contamination.

  • Outer Gloves: Remove and discard in the hazardous waste bin.

  • Face Shield and Goggles: Remove by handling the straps, not the front surface.

  • Lab Coat or Coveralls: Remove by rolling it inside-out to contain any contamination.

  • Respirator: Remove by handling the straps.

  • Inner Gloves: Remove and discard.

  • Hand Washing: Wash hands thoroughly with soap and water.

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling Cycliramine Assess_Form Is it a powder or solution? Start->Assess_Form Powder Powder: - Fume Hood - N95 Respirator - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes Assess_Form->Powder Powder Solution Solution: - Fume Hood - Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Assess_Form->Solution Solution Aerosol Potential for Aerosolization? (e.g., vortexing, sonicating) Solution->Aerosol Aerosol->Solution No Full_Face_Respirator Upgrade to Full-Face Respirator with Organic Vapor Cartridges Aerosol->Full_Face_Respirator Yes

Caption: PPE selection workflow for handling Cycliramine.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of Cycliramine and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure compliance with all applicable regulations.

Waste Segregation and Collection
  • Solid Waste: All disposable PPE, weighing papers, and contaminated absorbent materials must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of Cycliramine and any solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure
  • Do Not Drain Dispose: Under no circumstances should Cycliramine or its solutions be disposed of down the drain[2]. Amines can be harmful to aquatic life and interfere with wastewater treatment processes.

  • Licensed Waste Disposal: All Cycliramine waste must be disposed of through a licensed hazardous waste disposal company[2]. This ensures that the waste is handled and treated in accordance with federal, state, and local regulations.

  • Record Keeping: Maintain accurate records of all hazardous waste generated, including the name of the chemical, quantity, and date of disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with Cycliramine, contributing to the development of new therapies while upholding the highest standards of laboratory safety.

References

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Maryland Department of the Environment. (2006, April 15). Managing Pharmaceutical Waste. Retrieved from [Link]

  • Ofipharma. (2019, August 16). Safety Data Sheet: Cyclizine HCl. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.